Diosbulbin J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSFVHKKKXNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diosbulbin J: A Technical Guide to its Discovery, Isolation, and Characterization from Dioscorea bulbifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Diosbulbin J, a furanoid norditerpene found in the tubers of Dioscorea bulbifera. This document details the experimental protocols for extraction and purification and presents the available spectroscopic data for this compound. Due to the limited research on the specific biological activities of this compound, this guide also explores the well-documented signaling pathways of related diosbulbins, such as Diosbulbin B and C, to provide a potential framework for future investigation into the mechanism of action of this compound.
Introduction
Dioscorea bulbifera, commonly known as the air potato, is a perennial vine that has been a source of traditional medicine in various cultures. Its tubers are known to contain a diverse array of bioactive compounds, including a class of furanoid norditerpenes known as diosbulbins. While several diosbulbins, such as B and C, have been extensively studied for their biological activities, including cytotoxic and hepatotoxic effects, the scientific community's understanding of other analogues, like this compound, remains in its nascent stages.
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers interested in its potential pharmacological applications.
Discovery of this compound
This compound was first isolated and identified from the root tubers of Dioscorea bulbifera by a team of researchers led by Wang et al. in 2009. Their work, published in the Chemical & Pharmaceutical Bulletin, described the discovery of two new furanoid norditerpenes, Diosbulbin I and this compound. The structures of these novel compounds were elucidated using extensive spectroscopic analysis.
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of this compound from Dioscorea bulbifera, based on established protocols for the separation of diosbulbins and other constituents from this plant.
Plant Material and Extraction
A general protocol for the initial extraction of compounds from Dioscorea bulbifera tubers is as follows:
-
Collection and Preparation : Tubers of Dioscorea bulbifera are collected, washed, and air-dried. The dried tubers are then ground into a fine powder.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a suitable solvent. A common method involves reflux extraction with 95% ethanol (B145695). The extraction is typically repeated multiple times to ensure a comprehensive extraction of the bioactive compounds.
-
Concentration : The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound
The crude extract is a complex mixture of various phytochemicals. The isolation of this compound requires a multi-step chromatographic process:
-
Solvent Partitioning : The crude ethanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the compounds based on their polarity.
-
Column Chromatography : The fraction containing the diosbulbins (often the chloroform or ethyl acetate fraction) is subjected to column chromatography.
-
Stationary Phase : Silica gel is a commonly used stationary phase.
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a gradient of chloroform and methanol.
-
-
Further Purification : Fractions containing this compound are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and potentially followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
The following diagram illustrates a general workflow for the isolation of diosbulbins:
A Technical Guide to the Natural Sources of Furanoid Norditerpenes: Focus on Diosbulbin J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and biosynthetic pathways of furanoid norditerpenes, with a specific focus on Diosbulbin J. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Primary Natural Source: Dioscorea bulbifera L.
The primary and most well-documented natural source of a diverse array of furanoid norditerpenes, including this compound, is Dioscorea bulbifera L., commonly known as the air potato. This plant, belonging to the family Dioscoreaceae, is a perennial vine that produces both aerial bulbils and subterranean tubers.[1][2][3] These tubers and bulbils are the primary plant parts where furanoid norditerpenes are biosynthesized and accumulated.
Dioscorea bulbifera is distributed across tropical and subtropical regions of Asia, Africa, and the Americas.[3] It is recognized in traditional medicine for various therapeutic properties; however, the presence of certain furanoid norditerpenes also contributes to its toxicity if not processed correctly.[4]
A variety of furanoid norditerpenes have been isolated from D. bulbifera, including:
-
Diosbulbin A
-
Diosbulbin B
-
Diosbulbin C
-
Diosbulbin D
-
Diosbulbin E
-
Diosbulbin F
-
Diosbulbin G
-
Diosbulbin H
-
Diosbulbin I
-
This compound
-
Diosbulbin K
-
Diosbulbin L
-
Diosbulbin M
-
Diosbulbin N
-
Diosbulbin O
-
Diosbulbin P
While D. bulbifera is the principal source, other species within the Dioscorea genus may also contain furanoid norditerpenes, though in different compositions and quantities.
Quantitative Data on Furanoid Norditerpenes in Dioscorea bulbifera
Quantitative analysis of specific furanoid norditerpenes in D. bulbifera is challenging due to significant variations based on geographical location, genetic strain, and environmental factors. Limited data is available specifically for this compound. However, studies on the more abundant diosbulbins, such as Diosbulbin B, indicate a wide range in content.
| Compound | Plant Part | Geographic Origin | Concentration Range | Analytical Method | Reference |
| Diosbulbin B | Tubers | China (11 locations) | 47-fold difference observed | Not specified | |
| Diosgenin | Bulbils | Not specified | 1.00 - 12.00 µg/cm³ (in extract) | HPLC-UV | |
| Total Phenolics | Husk | Not specified | 715.53 ± 8.00 mg GAE/100g | Spectrophotometry | |
| Total Phenolics | Pulp | Not specified | 235.50 ± 25.30 mg GAE/100g | Spectrophotometry | |
| Flavonoids | Husk | Not specified | 363.63 ± 8.92 mg EC/100g | Spectrophotometry | |
| Flavonoids | Pulp | Not specified | 102.44 ± 1.51 mg EC/100g | Spectrophotometry |
Note: The data for diosgenin, total phenolics, and flavonoids are included to provide a broader context of the phytochemical profile of D. bulbifera. More targeted quantitative studies using methods like HPLC-MS/MS are required to determine the precise concentration of this compound in various D. bulbifera samples.
Experimental Protocols
Extraction of Furanoid Norditerpenes from Dioscorea bulbifera
The following is a generalized protocol for the extraction of furanoid norditerpenes from D. bulbifera tubers, compiled from various reported methods.
Materials:
-
Dried and powdered tubers of Dioscorea bulbifera
-
Solvents: 95% Ethanol (B145695), Methanol (B129727), Acetone, Chloroform, Petroleum Ether
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Protocol:
-
Maceration/Reflux Extraction:
-
Macerate the powdered tuber material (e.g., 500 g) in a suitable solvent such as 95% ethanol (2 L) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform reflux extraction with a solvent like acetone. Add the powdered material to the solvent (e.g., 1.75 kg in 5-7 times the volume of acetone) and reflux for 2 hours. Repeat the extraction twice.
-
-
Filtration and Concentration:
-
Filter the extract to separate the solvent from the plant residue.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning (Optional but Recommended):
-
The crude extract can be further fractionated using solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Isolation and Purification of Diosbulbins
Following extraction, the crude extract or its fractions are subjected to chromatographic techniques for the isolation and purification of individual diosbulbins.
Materials:
-
Crude extract or fractions
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).
-
Collect fractions and monitor by TLC to pool fractions with similar profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the isolated compounds using preparative or semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired furanoid norditerpenes.
-
Characterization of this compound
The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.
Biosynthesis and Signaling Pathways
Proposed Biosynthetic Pathway of Furanoid Norditerpenes
Furanoid norditerpenes, being clerodane-type diterpenoids, are synthesized via the terpenoid biosynthetic pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
The key steps in the proposed biosynthesis are:
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form the C20 precursor, GGPP.
-
Cyclization to Clerodane Skeleton: GGPP is cyclized by a diterpene synthase, specifically a clerodienyl diphosphate (B83284) synthase, to form the characteristic bicyclic decalin core of the clerodane skeleton.
-
Oxidative Modifications: The clerodane skeleton undergoes a series of oxidative modifications, including hydroxylations, epoxidations, and rearrangements, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other enzymes.
-
Furan (B31954) Ring Formation: The characteristic furan ring is likely formed through further oxidative modifications and cyclization of a side chain.
-
Formation of Norditerpene: The loss of one or more carbon atoms from the C20 diterpene skeleton leads to the formation of a norditerpene.
Caption: Proposed biosynthetic pathway of furanoid norditerpenes.
Signaling Pathways Regulating Furanoid Norditerpene Production
The biosynthesis of secondary metabolites like furanoid norditerpenes is tightly regulated by complex signaling networks in plants, often in response to environmental stresses and developmental cues. Key signaling molecules include:
-
Jasmonic Acid (JA): A key hormone involved in plant defense against herbivores and necrotrophic pathogens. JA signaling can upregulate the expression of genes encoding enzymes in terpenoid biosynthesis.
-
Salicylic Acid (SA): Primarily involved in defense against biotrophic pathogens. Crosstalk between JA and SA signaling pathways can either synergistically or antagonistically regulate secondary metabolite production.
-
Nitric Oxide (NO): A signaling molecule that can mediate the effects of other hormones and environmental stimuli on secondary metabolism.
Caption: Key signaling pathways influencing furanoid norditerpene production.
Conclusion
Dioscorea bulbifera stands out as the most significant natural source of this compound and other related furanoid norditerpenes. This guide provides a foundational understanding of the extraction, isolation, and biosynthetic aspects of these complex natural products. Further research is warranted to fully elucidate the specific enzymatic steps in the biosynthesis of this compound and to quantify its presence in various D. bulbifera populations. Such studies will be invaluable for the sustainable utilization of this plant for the development of new therapeutic agents.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Diosbulbins in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbins, a class of furanonorditerpenoid lactones primarily found in the tubers of Dioscorea bulbifera (air potato), have garnered significant attention for their diverse biological activities, including antitumor and insecticidal properties. However, their potential therapeutic applications are often overshadowed by their associated hepatotoxicity. A thorough understanding of their biosynthesis in plants is paramount for harnessing their beneficial properties through metabolic engineering and for developing safer derivatives. This technical guide provides a comprehensive overview of the current understanding of the diosbulbin biosynthetic pathway. Due to the limited direct experimental evidence, this guide presents a hypothetical pathway constructed from transcriptomic data of D. bulbifera, established principles of diterpenoid biosynthesis, and analogous pathways for similar compounds in other plant species. This document is intended to serve as a foundational resource for researchers aiming to elucidate and engineer this complex metabolic route.
Introduction
Dioscorea bulbifera is a plant species known for producing a variety of secondary metabolites, among which the diosbulbins are of significant pharmacological interest. These compounds are characterized by a furan (B31954) ring and a lactone moiety attached to a norditerpenoid skeleton, a structure that contributes to both their bioactivity and toxicity. While the metabolism of diosbulbins, particularly diosbulbin B, in mammalian systems has been studied in the context of its hepatotoxicity, the biosynthetic pathway leading to their formation in the plant itself remains largely uncharacterized.
Recent transcriptomic and metabolomic analyses of Dioscorea species have provided a preliminary glimpse into the genetic and metabolic framework that likely underpins diosbulbin biosynthesis. This guide synthesizes these findings with the broader knowledge of plant terpenoid metabolism to propose a putative biosynthetic pathway, identify potential candidate genes, and outline the experimental methodologies required for its full elucidation.
Proposed Biosynthesis Pathway of Diosbulbins
The biosynthesis of diosbulbins is hypothesized to originate from the general terpenoid pathway, diverging at the C20 intermediate, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the core diterpene skeleton, a series of oxidative modifications, and the formation of the characteristic furan and lactone rings.
Upstream Pathway: Formation of GGPP
Like all diterpenoids, the biosynthesis of diosbulbins begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are produced through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. Through a series of condensations catalyzed by prenyltransferases, these C5 units are assembled into the C20 precursor, GGPP.
Core Skeleton Formation: From GGPP to a Clerodane Intermediate
Diosbulbins possess a norclerodane diterpenoid skeleton. The formation of this bicyclic core is a critical step and is likely catalyzed by a two-step process involving two types of diterpene synthases (diTPSs):
-
Class II diTPS: This enzyme would catalyze the initial protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate (B83284) intermediate, likely a clerodienyl diphosphate.
-
Class I diTPS: The bicyclic intermediate is then further converted by a class I diTPS, which removes the diphosphate group to generate a carbocation that can be rearranged and quenched to form the stable clerodane skeleton.
While the specific diTPSs involved in diosbulbin biosynthesis have not yet been functionally characterized, transcriptome analysis of D. bulbifera has revealed the presence of numerous candidate terpene synthase genes.
Oxidative Modifications and Furan Ring Formation
Following the formation of the clerodane skeleton, a series of oxidative modifications are necessary to produce the various diosbulbin analogues. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). These modifications likely include multiple hydroxylations at various positions on the clerodane core.
The formation of the furan ring is a key step in the biosynthesis of diosbulbins. Based on studies of furanoditerpenoid biosynthesis in other plants, this is also likely mediated by CYPs, which catalyze a series of oxidative reactions to form the heterocyclic ring.
Lactone Ring Formation
The final characteristic feature of many diosbulbins is the lactone ring. This is likely formed through the oxidation of a hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process is also expected to be catalyzed by specific enzymes, potentially dehydrogenases or CYPs.
The following diagram illustrates the proposed biosynthetic pathway for diosbulbins.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the enzymatic activities and metabolite concentrations specifically within the diosbulbin biosynthetic pathway. The following table summarizes the types of data that are essential for a comprehensive understanding and future metabolic engineering of this pathway.
| Data Type | Description | Relevance |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) and catalytic efficiency (kcat/Km) for key enzymes (diTPSs, CYPs). | Determines the efficiency and rate-limiting steps of the pathway. |
| Metabolite Concentrations | Levels of diosbulbins and their precursors in different tissues (e.g., tubers, leaves) and at various developmental stages. | Identifies the primary sites of biosynthesis and accumulation, and potential pathway bottlenecks. |
| Gene Expression Levels | Transcript abundance of candidate biosynthetic genes (diTPSs, CYPs) in different tissues and under various conditions. | Correlates gene expression with metabolite accumulation to identify key regulatory genes. |
Some studies have reported the concentration of diosbulbin B in the tubers of D. bulbifera, which can vary significantly depending on the geographical origin and specific cultivar of the plant.
Experimental Protocols
The elucidation of the diosbulbin biosynthetic pathway requires a combination of transcriptomic, biochemical, and metabolomic approaches. The following are detailed methodologies for key experiments.
Identification of Candidate Genes from Transcriptome Data
Objective: To identify candidate diTPS and CYP genes involved in diosbulbin biosynthesis from the transcriptome of D. bulbifera.
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from various tissues of D. bulbifera, with a focus on tubers where diosbulbins accumulate. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
-
Identification of Candidates: Screen the annotated transcriptome for unigenes with high sequence similarity to known plant diTPSs (both class I and class II) and CYPs known to be involved in terpenoid biosynthesis.
-
Differential Expression Analysis: Compare the expression levels of candidate genes between tissues with high and low diosbulbin content to prioritize candidates for functional characterization.
Functional Characterization of Diterpene Synthases (diTPSs)
Objective: To determine the enzymatic function of candidate diTPSs.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from D. bulbifera cDNA using PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli expression).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli, and induce protein expression.
-
Protein Purification: Purify the recombinant diTPS proteins using affinity chromatography (e.g., Ni-NTA).
-
In Vitro Enzyme Assays:
-
Incubate the purified diTPS with the substrate GGPP in a suitable buffer containing a divalent cation cofactor (typically MgCl2).
-
For class II diTPSs, the product will be a diphosphate intermediate. For analysis, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to remove the diphosphate group.
-
For coupled assays with both class I and class II diTPSs, incubate both enzymes with GGPP.
-
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon skeleton.
Functional Characterization of Cytochrome P450s (CYPs)
Objective: To determine the function of candidate CYPs in modifying the diterpene skeleton.
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate CYP genes into a yeast expression vector (e.g., pYES-DEST52). Co-transform the yeast (e.g., Saccharomyces cerevisiae) with the CYP construct and a vector containing a cytochrome P450 reductase (CPR) from a plant source, as CYPs require a CPR for activity.
-
In Vivo and In Vitro Assays:
-
In Vivo: In a yeast strain engineered to produce the diterpene substrate (from the diTPS characterization), express the candidate CYP and CPR. Analyze the yeast culture for the presence of oxidized products.
-
In Vitro: Prepare microsomes from the recombinant yeast expressing the CYP and CPR. Incubate the microsomes with the diterpene substrate and NADPH (as a source of reducing equivalents).
-
-
Product Analysis: Extract the products from the yeast culture or microsomal assay and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and otherwise modified diterpenoid products.
The following diagram illustrates a general workflow for the identification and characterization of genes in the diosbulbin biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of diosbulbins in Dioscorea bulbifera represents a significant gap in our knowledge of plant secondary metabolism. The hypothetical pathway presented in this guide, based on transcriptomic data and established biochemical principles, provides a roadmap for future research. The elucidation of this pathway is not only of fundamental scientific interest but also holds considerable potential for biotechnology. By identifying and characterizing the key enzymes involved, it will be possible to:
-
Engineer strains of yeast or other microbes for the heterologous production of diosbulbins , providing a sustainable and controllable source of these compounds.
-
Modify the pathway in D. bulbifera to enhance the production of desirable diosbulbins or reduce the accumulation of toxic ones.
-
Generate novel diosbulbin derivatives with improved therapeutic properties and reduced toxicity through combinatorial biosynthesis.
The experimental protocols detailed herein provide a clear framework for the functional genomics and biochemical studies that will be necessary to transform the proposed pathway from a hypothesis into a fully characterized metabolic map. Such efforts will be crucial for unlocking the full potential of these complex and fascinating natural products.
Preliminary Biological Screening of Diosbulbin J: A Review of Available Scientific Literature
A comprehensive search of available scientific literature and research databases has revealed a significant lack of published studies on the preliminary biological screening of a compound specifically named "Diosbulbin J." While extensive research is available for other members of the diosbulbin family, such as Diosbulbin B and Diosbulbin C, which are known for their significant biological activities, including anticancer and anti-inflammatory effects, no specific data, experimental protocols, or signaling pathway analyses related to "this compound" could be retrieved.
The diterpenoid lactones isolated from Dioscorea bulbifera L., commonly known as diosbulbins, are a subject of considerable scientific interest. Compounds like Diosbulbin B have been investigated for their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[1][2] Similarly, Diosbulbin C has been shown to inhibit the proliferation of non-small cell lung cancer cells by inducing G0/G1 phase cell cycle arrest.[3][4]
However, the absence of "this compound" in the current body of scientific literature prevents the creation of an in-depth technical guide as requested. The core requirements—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without primary research data.
It is possible that "this compound" may be a very recently isolated compound for which research has not yet been published, a misnomer for another compound, or a compound that has not yet been identified or characterized.
For researchers, scientists, and drug development professionals interested in the biological activities of diosbulbins, the following information on the well-studied analogues, Diosbulbin B and C, is provided as a potential reference point for future investigations into novel diosbulbin compounds.
Available Data on Related Diosbulbins
While awaiting research on this compound, the methodologies and findings from studies on its analogues can provide a foundational understanding.
Anticancer Activity of Diosbulbin B and C
Studies have demonstrated that Diosbulbin B and C possess cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric in these assessments.
Table 1: Cytotoxicity of Diosbulbin B and C in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Citation |
| Diosbulbin B | A549 (Lung Cancer) | 44.61 | 24-72 h | [1] |
| Diosbulbin B | PC-9 (Lung Cancer) | 22.78 | 24-72 h | |
| Diosbulbin C | A549 (Lung Cancer) | 100.2 | 48 h | |
| Diosbulbin C | H1299 (Lung Cancer) | 141.9 | 48 h | |
| Diosbulbin C | HELF (Normal Lung) | 228.6 | 48 h |
Experimental Protocols for Anticancer Screening
The following are generalized protocols based on the available literature for Diosbulbin B and C, which would be applicable for screening this compound.
1. Cell Culture Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) and normal human embryonic lung fibroblast cells (HELF) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (CCK-8 Assay) Cell viability is determined using a Cell Counting Kit-8 (CCK-8). Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified durations (e.g., 24, 48, 72 hours). The CCK-8 reagent is then added to each well, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control. This data is used to calculate IC50 values.
3. Cell Cycle Analysis (Flow Cytometry) Cells are treated with the compound for a specified period (e.g., 48 hours). After treatment, cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
4. Apoptosis Assay (Annexin V-FITC/PI Staining) To quantify apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental and Logical Workflows
Below are generalized diagrams representing typical workflows in biological screening, which would be applied to the study of this compound.
Caption: General workflow for determining the cytotoxicity (IC50) of a novel compound.
Caption: A hypothetical apoptosis pathway for this compound based on Diosbulbin B mechanisms.
We recommend that researchers interested in this compound begin by confirming its chemical structure and purity, followed by the application of standard screening protocols as outlined above. Future research is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diosbulbin J: Molecular Profile and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin J is a naturally occurring diterpenoid compound isolated from the tubers of Dioscorea bulbifera, a plant with a history of use in traditional medicine. As a member of the diosbulbin family, it shares a complex furanonorditerpenoid chemical scaffold, which is of significant interest to researchers for its potential biological activities. This technical guide provides a concise overview of the molecular characteristics of this compound, and in the absence of extensive specific research on this particular analogue, contextualizes its potential biological activities and mechanisms of action through the lens of more extensively studied diosbulbins, such as Diosbulbin B and C.
Molecular Formula and Weight
The fundamental chemical properties of this compound are essential for its identification, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂O₈ | [1][2][3] |
| Molecular Weight | 378.4 g/mol | [1] |
| 378.37 g/mol | [3] | |
| 378.373 | ||
| CAS Registry Number | 1187951-06-9 |
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not widely available, some predicted properties based on its structure have been reported.
| Property | Predicted Value |
| Flash Point | 359.2 ± 31.5 °C |
| Exact Mass | 378.131470 |
| PSA | 134.27000 |
Biological Activity and Potential Signaling Pathways (Inferred from Related Diosbulbins)
Direct experimental evidence detailing the biological activities and signaling pathways of this compound is limited in publicly available literature. However, the activities of structurally similar compounds, such as Diosbulbin B and C, provide a strong basis for predicting the potential therapeutic areas and mechanisms of action for this compound.
Anticancer Activity
Several studies have demonstrated the potent anticancer effects of diosbulbins. For instance, Diosbulbin B has been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
A potential signaling pathway that may be modulated by diosbulbins is the PI3K/Akt signaling pathway , which is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell viability and increased apoptosis.
Caption: Hypothesized anticancer signaling pathway of this compound.
Anti-inflammatory Activity
Extracts of Dioscorea bulbifera containing various diosbulbins have demonstrated anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory mediators. A plausible target for diosbulbins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a central role in regulating the inflammatory response. By inhibiting the activation of NF-κB, diosbulbins could reduce the production of inflammatory cytokines.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Caption: General experimental workflow for this compound.
Methodologies
-
Extraction: The dried and powdered tubers of Dioscorea bulbifera are typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Isolation: The fractions showing biological activity are subjected to various chromatographic techniques for the isolation of pure compounds. This may include silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Conclusion and Future Directions
This compound is a diterpenoid with a defined molecular formula and weight. While specific research on its biological activities is currently sparse, the well-documented anticancer and anti-inflammatory properties of its structural analogs, Diosbulbin B and C, suggest that this compound holds significant promise as a lead compound for drug discovery. Future research should focus on the targeted investigation of this compound's mechanism of action in various disease models, elucidation of its specific molecular targets, and comprehensive evaluation of its safety and efficacy profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product.
References
Literature review on the ethnobotanical uses of Dioscorea bulbifera
An In-depth Technical Guide on the Ethnobotanical Uses of Dioscorea bulbifera
Introduction
Dioscorea bulbifera, commonly known as the air potato or aerial yam, is a member of the Dioscoreaceae family.[1] Native to tropical Asia and sub-Saharan Africa, this perennial vine is characterized by the production of bulbils in its leaf axils and tubers underground.[1][2] For centuries, D. bulbifera has been a cornerstone of traditional medicine systems across Asia, Africa, and the Americas.[2] In traditional Indian and Chinese medicine, it is used for treating ailments like sore throat, goiter, and certain cancers.[1] In regions of Africa, it is applied topically to treat abscesses, boils, and wound infections.
The plant's therapeutic potential is attributed to a rich diversity of bioactive compounds, including steroidal saponins, flavonoids, clerodane diterpenoids, and phenolics. Modern pharmacological studies have begun to validate many of its traditional uses, demonstrating potent anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, and wound-healing properties. This technical guide provides a comprehensive review of the ethnobotanical uses of D. bulbifera, supported by scientific evidence, with a focus on its phytochemical composition, pharmacological activities, and the experimental protocols used for their validation.
Ethnobotanical Uses
The traditional medicinal applications of Dioscorea bulbifera are extensive and vary by geographical region and the plant part used. The bulbils and tubers are the most commonly utilized parts.
Table 1: Summary of Ethnobotanical Uses of Dioscorea bulbifera
| Geographical Region | Plant Part Used | Traditional Medicinal Use | Reference |
| India | Tubers/Bulbils | Piles, dysentery, ulcers, pain, inflammation, leprosy, asthma, cough, wounds, boils, cuts, tumors, as a purgative, aphrodisiac, and rejuvenating tonic. | |
| Tubers | Used against tuberculosis. | ||
| China | Tubers/Bulbils | Sore throat, goiter, gastric cancer, carcinoma of the rectum, food poisoning, snake bites, and hepatic fibrosis. | |
| Africa (General) | Bulbils/Tubers | Hunting and fishing poison. | |
| Cameroon & Madagascar | Bulbils | Pounded and applied to abscesses, boils, and wound infections. | |
| Uganda | Tubers | Boiled and eaten to treat HIV. | |
| Bangladesh | Tubers/Bulbils | Treatment of tumors and leprosy. | |
| Latin America | Tubers | Diarrhea, dysentery, conjunctivitis, fatigue, and depression. | |
| Thai Folk Medicine | Bulbils | Diuretic, anthelmintic, longevity preparations, wound and inflammation treatment. |
Phytochemical Composition
The diverse therapeutic effects of D. bulbifera are linked to its complex phytochemical profile. The plant is a rich source of secondary metabolites, which are responsible for its biological activities.
Table 2: Major Phytochemicals Identified in Dioscorea bulbifera
| Phytochemical Class | Specific Compounds | Plant Part | Reference |
| Steroidal Saponins | Diosgenin, Dioscin | Tubers, Bulbils | |
| Clerodane Diterpenoids | Bafoudiosbulbins A, B, C, F, G; 8-epidiosbulbin E acetate | Bulbils | |
| Flavonoids | Quercetin, Kaempferol, Myricetin, (+)-Catechin, Caryatin | Tubers, Bulbils | |
| Phenolic Acids | Gallic acid, Caffeic acid, 4-hydroxybenzoic acid, t-cinnamic acid, Vanillic acid, Isovanillic acid | Tubers, Bulbils | |
| Alkaloids | Dioscorine, Dihydrodioscorine | Tubers, Bulbils | |
| Tannins | Present | Tubers, Peels | |
| Terpenoids | Present | Tubers, Peels | |
| Cardiac Glycosides | Present | Tubers, Peels | |
| Phenanthrenes | 2,7-dihydroxy-4-methoxyphenanthrene, Flavanthrinin | Bulbils |
Pharmacological Activities and Experimental Protocols
Scientific investigations have substantiated many of the traditional claims associated with D. bulbifera. This section details the key pharmacological activities and the experimental methods used to evaluate them.
Anti-diabetic and Hypoglycemic Activity
D. bulbifera has been traditionally used to manage diabetes. Studies show its extracts can lower blood glucose levels by inhibiting key carbohydrate-hydrolyzing enzymes.
Table 3: Quantitative Data on Anti-diabetic Activity
| Extract/Fraction | Assay | IC₅₀ Value | Reference |
| Methanolic Tuber Extract | α-amylase Inhibition | 169.83 ± 18.64 µg/mL | |
| Methanolic Bulbil Extract | α-glucosidase Inhibition | 26.29 ± 0.6 µg/mL | |
| Methanolic Bulbil Extract | α-amylase Inhibition | 191.2 ± 0.7 µg/mL | |
| Ethyl Acetate Bulbil Fraction | α-glucosidase Inhibition | 14.42 ± 0.4 µg/mL | |
| Ethyl Acetate Bulbil Fraction | α-amylase Inhibition | 171.5 ± 0.4 µg/mL | |
| Petroleum Ether Bulbil Extract | α-glucosidase Inhibition | 92.87% inhibition |
Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assay
-
Enzyme Solution Preparation: A solution of α-amylase or α-glucosidase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).
-
Substrate Preparation: A starch solution (for α-amylase) or a p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (for α-glucosidase) is prepared.
-
Incubation: The plant extract (at various concentrations) is pre-incubated with the enzyme solution for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to the enzyme-extract mixture to start the reaction.
-
Reaction Termination & Measurement:
-
For α-amylase , the reaction is stopped after a set time (e.g., 20 minutes) by adding dinitrosalicylic acid (DNSA) reagent. The mixture is heated, and the absorbance is measured at 540 nm to quantify the amount of reducing sugar (maltose) produced.
-
For α-glucosidase , the reaction is stopped by adding sodium carbonate (Na₂CO₃). The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.
-
-
Calculation: The percentage of enzyme inhibition is calculated relative to a control (without the extract). The IC₅₀ value (the concentration of extract required to inhibit 50% of the enzyme activity) is determined from a dose-response curve. Acarbose is typically used as a standard positive control.
Anti-inflammatory and Analgesic Activity
Aqueous and methanolic extracts of D. bulbifera bulbils demonstrate significant anti-inflammatory and analgesic effects, supporting their use for pain and inflammation. These effects are likely mediated by the inhibition of inflammatory mediators like histamine, serotonin, and prostaglandins.
Table 4: Quantitative Data on Anti-inflammatory Activity
| Extract/Compound | Assay | IC₅₀ Value / % Inhibition | Reference |
| Methanolic Tuber Extract | Protein Denaturation | IC₅₀: 149.33 ± 4.94 µg/mL | |
| Kaempferol | LPS-induced NO Production | IC₅₀: 46.6 µM | |
| Quercetin | LPS-induced NO Production | IC₅₀: 56.2 µM | |
| Aqueous Extract (600 mg/kg) | Acetic Acid-induced Pain | 56.38% inhibition | |
| Methanol Extract (600 mg/kg) | Formalin-induced Pain | 84.54% inhibition | |
| Aqueous Extract | Lipoxygenase Inhibition | 81.23% inhibition |
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for adherence.
-
Treatment: The cells are pre-treated with various concentrations of the plant extract or isolated compounds for a short period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540-550 nm.
-
Calculation: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Antioxidant Activity
Extracts of D. bulbifera exhibit potent free radical scavenging capabilities, which underlies many of its therapeutic properties, including wound healing and anti-inflammatory effects.
Table 5: Quantitative Data on Antioxidant Activity
| Extract/Fraction | Assay | IC₅₀ Value | Reference |
| Methanolic Tuber Extract | DPPH Scavenging | 36.97 ± 1.74 µg/mL | |
| Methanolic Tuber Extract | Metal Chelating | 97.32 ± 7.9 µg/mL | |
| Ethyl Acetate Bulbil Fraction | DPPH Scavenging | 13.75 ± 0.6 µg/mL | |
| Methanol Whole Tuber Extract | DPPH Scavenging | 12.33 ± 0.10 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Various concentrations of the plant extract are mixed with the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the extract.
-
Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without extract). Ascorbic acid or α-tocopherol is commonly used as a positive control. The IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
D. bulbifera is traditionally used to treat microbial infections. Extracts have shown broad-spectrum activity against various bacteria, including multidrug-resistant (MDR) strains, and fungi.
Table 6: Quantitative Data on Antimicrobial Activity
| Extract/Fraction | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Ethanolic Peel Extract | Serratia liquefaciens | - | 250 | |
| Ethanolic Peel Extract | Citrobacter freundii | - | 250 | |
| Ethanolic Bulbil Extract | Proteus vulgaris | - | 250 | |
| Ethyl Acetate Extract | Skin-associated bacteria | 780 - 1560 | - | |
| Flavanthrinin (Compound) | Skin-associated bacteria | 20 - 780 | - |
Experimental Protocol: Agar (B569324) Well Diffusion and Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Well Diffusion:
-
The microbial inoculum is uniformly spread over the surface of a sterile agar plate.
-
Wells are created in the agar using a sterile borer.
-
A specific volume of the plant extract (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of the plant extract is prepared in a liquid broth medium in test tubes or a 96-well microplate.
-
Each tube/well is inoculated with the standardized microbial suspension.
-
The tubes/plates are incubated.
-
The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.
-
Wound Healing Activity
The use of D. bulbifera for treating wounds, boils, and ulcers is supported by studies demonstrating its ability to promote the proliferation and migration of human dermal fibroblasts (HDFs).
Table 7: Quantitative Data on Wound Healing Activity
| Compound | Assay | Result | Reference |
| (+)-Catechin | HDF Proliferation | 121.1 - 151.9% viability | |
| Quercetin | HDF Proliferation | 98.0 - 131.9% viability | |
| (+)-Catechin (1 µg/mL) | HDF Migration (24h) | 2.4-fold increase vs. control | |
| (+)-Catechin | HDF Migration | 100% wound closure at day 2 |
Experimental Protocol: Fibroblast Proliferation and Migration Assay
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in an appropriate growth medium.
-
Proliferation (Viability) Assay:
-
HDFs are seeded in a 96-well plate.
-
After attachment, the cells are treated with various concentrations of the test compounds.
-
Following an incubation period (e.g., 72 hours), cell viability is assessed using a method like the MTT or resazurin (B115843) assay, which measures metabolic activity.
-
-
Migration (Wound Scratch) Assay:
-
HDFs are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
The cells are then treated with the test compounds.
-
The closure of the scratch is monitored and photographed at different time points (e.g., 0, 24, 48 hours).
-
The rate of cell migration and wound closure is quantified using image analysis software.
-
Visualized Workflows and Pathways
To better illustrate the relationships between traditional use, scientific investigation, and biological action, the following diagrams are provided.
Caption: General experimental workflow for ethnopharmacological research.
References
Methodological & Application
Application Notes and Protocols for Diosbulbin J as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin J is a furanoid norditerpene isolated from the tubers of Dioscorea bulbifera. Members of the diosbulbin family have garnered significant interest in the scientific community for their diverse biological activities, including antitumor and cytotoxic effects. As research into the therapeutic potential of these compounds progresses, the availability of well-characterized reference standards is crucial for accurate quantification, bioactivity screening, and quality control of herbal medicines and related pharmaceutical products.
This document provides detailed application notes and protocols for the proper handling and use of this compound as a reference standard in a laboratory setting. The information herein is compiled from published data on closely related diosbulbins, primarily Diosbulbin B and C, due to the limited availability of specific data for this compound. Researchers should validate these methods for their specific applications.
Physicochemical Properties of this compound (Inferred)
Due to the lack of specific experimental data for this compound, the following properties are inferred from its close structural analogs, Diosbulbin B and C.
| Property | Inferred Value | Source/Justification |
| Molecular Formula | C₁₉H₂₀O₆ | Based on the core structure of diosbulbins. |
| Molecular Weight | 344.36 g/mol | Calculated based on the inferred molecular formula. |
| Appearance | White to off-white solid | Typical appearance of isolated diterpenoid lactones. |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | As stated by a commercial supplier of this compound[1]. |
| Storage | Store at -20°C in a tightly sealed vial, protected from light. | Standard storage condition for diterpenoid lactone reference standards to prevent degradation[1]. |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantitative analysis. The following protocol outlines the preparation of a stock solution and subsequent working standards.
Materials and Equipment
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC or analytical grade
-
Methanol (B129727) or Acetonitrile, HPLC grade
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
Protocol for Stock Solution Preparation (1 mg/mL)
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount (e.g., 5 mg) of this compound into a clean, dry volumetric flask.
-
Dissolution: Add a small volume of DMSO to dissolve the compound completely. Use a vortex mixer or sonication if necessary.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent (DMSO).
-
Storage: Store the stock solution in amber glass vials at -20°C. It is recommended to prepare fresh stock solutions or use them within two weeks[1].
Protocol for Working Standard Preparation
Prepare a series of working standards by diluting the stock solution with the mobile phase to be used in the analytical method (e.g., methanol or acetonitrile).
Analytical Methods for Quantification
The following HPLC and LC-MS/MS methods are adapted from published procedures for the analysis of Diosbulbin B and can serve as a starting point for the quantification of this compound[2]. Method validation is essential.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 1: HPLC Method Parameters (Adapted from Diosbulbin B analysis)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ (To be determined for this compound) |
| Product Ion (Q3) | To be determined by infusion of the standard |
| Collision Energy | To be optimized for this compound |
Table 2: LC-MS/MS Method Parameters (Adapted from Diosbulbin B analysis)
Method Validation Parameters (Hypothetical Data for this compound)
The following table presents hypothetical validation data based on typical performance for similar compounds. This data must be experimentally determined.
| Parameter | Hypothetical Value |
| Retention Time (HPLC) | 5-10 min |
| Linearity Range (HPLC) | 0.5 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Table 3: Hypothetical HPLC Method Validation Data
Biological Activity and Potential Signaling Pathways
Studies on diosbulbins, particularly Diosbulbin B and C, have revealed significant cytotoxic and antitumor activities[3]. While specific research on this compound is limited, it is plausible that it shares similar mechanisms of action.
Cytotoxicity
Diosbulbins have demonstrated dose-dependent cytotoxicity in various cancer cell lines. For instance, Diosbulbin C exhibited IC₅₀ values of 100.2 µM and 141.9 µM in A549 and H1299 non-small cell lung cancer cells, respectively.
Inferred Signaling Pathways
Research on related diosbulbins suggests potential involvement of the following signaling pathways:
-
Apoptosis: Diosbulbin B has been shown to induce mitochondria-dependent apoptosis in hepatocytes.
-
Cell Cycle Arrest: Diosbulbin C can induce G0/G1 phase cell cycle arrest in non-small cell lung cancer cells.
-
PD-L1/NLRP3 Signaling: Low-dose Diosbulbin B has been found to activate the tumor-intrinsic PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death and increased sensitivity to cisplatin (B142131) in gastric cancer.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Inferred Signaling Pathway for Diosbulbin Cytotoxicity
References
- 1. This compound | CAS:1187951-06-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. The HPLC-MS/MS method for determination of diosbulbin b in the plasma of rats administered with rhizoma dioscoreae bulbiferae combinations: Application to comparative pharmacokinetic study - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 3. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Diosbulbin J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific in vitro studies and established protocols for Diosbulbin J are limited. The following application notes and protocols are based on extensive research on the closely related and well-studied compounds, Diosbulbin B and Diosbulbin C.[1][2] These protocols serve as a comprehensive guide and starting point for investigating the cellular effects of this compound. Optimization of experimental conditions is highly recommended for specific cell lines and research objectives.
Application Notes
This compound is a diterpenoid lactone isolated from Dioscorea bulbifera, a plant with a history of use in traditional medicine.[1] Related compounds, Diosbulbin B and C, have demonstrated significant anti-tumor activities in various cancer cell lines.[1][2] These effects are primarily attributed to the induction of cell cycle arrest and apoptosis. The proposed mechanisms of action involve the modulation of key signaling pathways, including the PI3K/AKT and PD-L1/NLRP3 pathways.
These application notes provide a framework for evaluating the cytotoxic, anti-proliferative, and apoptotic potential of this compound in cancer cell lines. The detailed protocols below outline standard in vitro assays to characterize its mechanism of action.
Data Presentation
Quantitative data from the following assays should be recorded and organized as suggested in the tables below to facilitate comparison and analysis.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration (e.g., 24h, 48h, 72h) | IC50 (µM) |
| e.g., A549 | 48h | Experimental Value |
| e.g., H1299 | 48h | Experimental Value |
| e.g., Normal Lung HELF | 48h | Experimental Value |
IC50 values for Diosbulbin C in A549, H1299, and normal lung HELF cells after 48 hours of treatment were reported to be 100.2 µM, 141.9 µM, and 228.6 µM, respectively, suggesting lower cytotoxicity in normal cells.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| e.g., A549 | Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (Concentration 1) | Experimental Value | Experimental Value | Experimental Value | |
| This compound (Concentration 2) | Experimental Value | Experimental Value | Experimental Value | |
| e.g., H1299 | Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (Concentration 1) | Experimental Value | Experimental Value | Experimental Value | |
| This compound (Concentration 2) | Experimental Value | Experimental Value | Experimental Value |
Studies on Diosbulbin C showed a significant increase in the proportion of G0/G1 phase cells in A549 and H1299 cells after treatment.
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., SGC7901/CDDP | Control | Experimental Value | Experimental Value |
| This compound (Concentration 1) | Experimental Value | Experimental Value | |
| This compound (Concentration 2) | Experimental Value | Experimental Value | |
| e.g., BGC823/CDDP | Control | Experimental Value | Experimental Value |
| This compound (Concentration 1) | Experimental Value | Experimental Value | |
| This compound (Concentration 2) | Experimental Value | Experimental Value |
Low-dose Diosbulbin B has been shown to trigger apoptotic cell death in cisplatin-resistant gastric cancer cells.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Cell Proliferation Assay (EdU Staining)
This assay measures DNA synthesis to assess cell proliferation.
Materials:
-
EdU Cell Proliferation Kit
-
Treated and untreated cells
-
6-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Add EdU to the cell culture and incubate for 2 hours.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Add the Click-iT® reaction cocktail to detect the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope or quantify the EdU-positive cells by flow cytometry.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment.
Materials:
-
Treated and untreated cells
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound for 24-48 hours.
-
Replace the treatment medium with fresh complete medium and allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
Signaling Pathway Diagrams
Based on studies of related compounds, this compound may affect the following signaling pathways.
Caption: Potential inhibition of the PI3K/AKT pathway by this compound.
Caption: Potential modulation of the PD-L1/NLRP3 pathway by this compound.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diosbulbin J in Extracts
Application Notes
The accurate quantification of specific bioactive or toxic compounds in herbal extracts is critical for quality control, standardization, and ensuring the safety and efficacy of herbal medicines and related drug development. Dioscorea bulbifera L. (Air Potato) is known to contain various furanonorditerpenoids, including the diosbulbins, which exhibit a range of biological activities but are also associated with hepatotoxicity.
This document provides detailed protocols for the extraction and quantification of diosbulbins from plant extracts, with a focus on adapting methods developed for Diosbulbin B to quantify Diosbulbin J. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting low-concentration analytes in complex matrices.
The provided experimental workflows and protocols are intended for use by researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Experimental Workflows
The general workflow for the quantification of this compound in plant extracts involves sample preparation followed by chromatographic analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for Diosbulbin B found in Dioscorea bulbifera tubers, which can be used as an estimate when developing methods for this compound. The content of these compounds can vary significantly based on the geographical origin, harvest time, and processing of the plant material.
| Compound | Plant Source | Extraction Method | Analytical Method | Reported Content (mg/g of dry weight) | Reference |
| Diosbulbin B | Dioscorea bulbifera tubers from various locations in China | Ultrasonic extraction with 70% methanol (B129727) | UPLC-MS/MS | 0.12 - 5.64 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation - Solvent Extraction
This protocol describes a general method for extracting diosbulbins from dried plant material.
1. Materials and Reagents:
-
Dried and powdered Dioscorea bulbifera tuber material (passed through an 85-mesh sieve).
-
Ethanol (95%, HPLC grade).
-
Acetone (HPLC grade).
-
Methanol (HPLC grade).
-
Water (deionized or HPLC grade).
-
Silica gel (for column chromatography, if further purification is needed).
-
Rotary evaporator.
-
Ultrasonic bath.
-
Centrifuge.
-
0.22 µm syringe filters.
2. Extraction Procedure:
-
Accurately weigh approximately 500 g of the powdered plant material.
-
Transfer the powder to a suitable flask and add 2 L of 95% ethanol.
-
Macerate the mixture at room temperature for 72 hours with occasional shaking.
-
Alternatively, for a faster extraction, use ultrasonication for 3 sessions of 30 minutes each or heat reflux extraction at 60°C for 2 hours, repeating the extraction twice.
-
Filter the resulting mixture through filter paper.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
For analysis, accurately weigh a portion of the dried extract, redissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Protocol 2: Quantification by HPLC-UV
This method is suitable for the quantification of major diterpenoid lactones. Method adaptation and validation for this compound are required.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Methanol (A) and Water (B).
-
Gradient Program:
-
0-10 min: 50% A
-
10-25 min: 50-90% A
-
25-30 min: 90% A
-
30-35 min: 90-50% A
-
35-40 min: 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Analysis and Quantification:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample extract using the regression equation from the calibration curve.
Protocol 3: Quantification by UPLC-MS/MS
This method provides high sensitivity and selectivity, which is ideal for quantifying trace amounts of this compound and for analyzing complex matrices. The following parameters are based on methods for Diosbulbin B and should be optimized for this compound.
1. Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).
-
Gradient Program:
-
0-1.0 min: 5% A
-
1.0-5.0 min: 5-60% A
-
5.0-8.0 min: 60-100% A
-
8.0-11.0 min: 100% A (hold)
-
11.1-15.0 min: 5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions: These must be determined by infusing a standard solution of this compound. For Diosbulbin B, a common transition is m/z 375.1 → 109.1. A similar approach should be used to find the optimal precursor and product ions for this compound.
3. Standard and Sample Preparation:
-
Prepare calibration standards and sample solutions as described in Protocol 2, but at lower concentrations suitable for MS detection (e.g., 0.5 to 500 ng/mL).[1]
-
An internal standard (IS) structurally similar to this compound should be used for optimal accuracy.
4. Analysis and Quantification:
-
Analyze the standards and samples using the developed UPLC-MS/MS method.
-
Process the data using the instrument's software.
-
Quantify this compound using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Potential Mechanism of Action
Diosbulbins, particularly the hepatotoxic ones like Diosbulbin B, are thought to exert their toxicity through metabolic activation into reactive intermediates. These intermediates can then form covalent bonds with cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diosbulbin J Instability in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of Diosbulbin J in experimental settings. The furan (B31954) moiety in this compound is susceptible to metabolic activation, leading to the formation of reactive intermediates that can cause experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological assays?
A1: The instability of this compound, a furan-containing diterpenoid lactone, is primarily due to metabolic activation by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4.[1][2][3] This enzymatic process oxidizes the furan ring, generating a highly reactive and electrophilic cis-enedial intermediate.[4][5] This reactive metabolite can then covalently bind to cellular macromolecules, such as proteins and DNA, leading to adduct formation and a loss of the parent compound.
Q2: My experimental results with this compound are inconsistent. What are the potential contributing factors?
A2: Inconsistent results can arise from several factors related to this compound's instability:
-
Metabolic Activation: If your assay system contains metabolically active components (e.g., liver microsomes, hepatocytes, or cell lines with endogenous CYP activity), this compound can be rapidly metabolized, leading to a decrease in its effective concentration over time.
-
Adduct Formation: The reactive cis-enedial metabolite of this compound can form covalent adducts with proteins, particularly with nucleophilic residues like cysteine and lysine. This can alter protein function and lead to confounding results.
-
Storage and Handling: Like many furan-containing compounds, this compound may be sensitive to temperature, pH, and light. Improper storage and handling can lead to degradation of the compound before it is even introduced into the assay.
-
Assay Components: Components of the cell culture media or assay buffers could potentially interact with and degrade this compound.
Q3: How can I minimize the metabolic degradation of this compound in my in vitro assays?
A3: To minimize metabolic degradation, consider the following strategies:
-
Use of CYP Inhibitors: If the goal is to study the direct effects of the parent compound, consider co-incubating with a known inhibitor of CYP3A4, such as ketoconazole. This will reduce the metabolic conversion of this compound to its reactive metabolite.
-
Use of Metabolically Incompetent Systems: Whenever possible, use cell lines with low or no endogenous CYP activity. Alternatively, purified enzyme or receptor systems can be used.
-
Shorter Incubation Times: Reduce the duration of the assay to minimize the time for metabolic conversion to occur.
Q4: I suspect protein adduct formation is occurring in my experiments. How can I detect this?
A4: Detecting protein adducts typically requires specialized analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves:
-
Incubating this compound in your experimental system.
-
Isolating the protein fraction.
-
Proteolytic digestion of the proteins (e.g., with trypsin).
-
Analysis of the resulting peptide mixture by LC-MS/MS to identify peptides with a mass shift corresponding to the addition of the this compound metabolite.
Troubleshooting Guides
Guide 1: Inconsistent Potency or Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Action | Rationale |
| Metabolic Degradation of this compound | 1. Characterize the metabolic competence of your cell line (e.g., measure CYP3A4 activity). 2. Include a CYP3A4 inhibitor (e.g., ketoconazole) as a control. 3. Perform time-course experiments to assess the stability of this compound in the assay medium. | To determine if the observed effect is due to the parent compound or its metabolite. Inhibitors will block metabolic activation. |
| Protein Adduct Formation | 1. Reduce the concentration of serum in the cell culture medium. 2. Wash cells thoroughly before and after treatment to remove unbound compound. 3. Use LC-MS/MS to analyze cell lysates for protein adducts. | Serum proteins can be a major target for adduct formation. Washing steps minimize non-specific binding. |
| Compound Precipitation | 1. Visually inspect wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay medium. 3. Use a suitable solvent (e.g., DMSO) and ensure the final concentration does not exceed the solubility limit. | Poor solubility can lead to inaccurate dosing and inconsistent results. |
Guide 2: Difficulty in Detecting and Characterizing Reactive Metabolites
| Potential Cause | Troubleshooting Action | Rationale |
| Low Abundance of Metabolites | 1. Increase the concentration of this compound and/or the protein source (e.g., liver microsomes). 2. Increase the incubation time. 3. Use trapping agents like glutathione (B108866) (GSH) or N-acetylcysteine (NAC) to form stable adducts that are easier to detect. | To drive the metabolic reaction forward and increase the concentration of the reactive metabolite and its adducts to detectable levels. |
| Instability of Reactive Metabolites | 1. Keep samples cold (4°C) after quenching the reaction. 2. Analyze samples as quickly as possible using LC-MS/MS. 3. Use chemical trapping agents to form more stable derivatives. | The cis-enedial intermediate is highly reactive and unstable, making direct detection challenging. |
| Matrix Effects in LC-MS/MS Analysis | 1. Perform a matrix-matched calibration by spiking known amounts of a standard into a blank matrix representative of your sample. 2. Use a stable isotope-labeled internal standard. | To compensate for interferences from other components in the sample matrix that may suppress or enhance the analyte signal. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of metabolism of this compound by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture in a 96-well plate by adding phosphate buffer, liver microsomes, and the this compound solution (final concentration typically 1-10 µM).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the corresponding wells.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: General Procedure for Cell-Based Assays
This protocol provides a general workflow for conducting cell-based assays with this compound.
Materials:
-
Cells of interest cultured in appropriate media
-
96-well or 384-well tissue culture plates
-
This compound stock solution
-
Assay-specific reagents (e.g., for viability, apoptosis, or signaling pathway readouts)
-
Plate reader or imaging system
Procedure:
-
Seed cells into the microplate at a predetermined density and allow them to adhere and grow overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration at 37°C in a CO2 incubator.
-
After incubation, perform the assay readout according to the manufacturer's instructions for the specific assay kit being used (e.g., adding a viability reagent and measuring fluorescence).
-
Analyze the data by normalizing the results to the vehicle control and plotting dose-response curves to determine parameters like IC50 or EC50.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A tumor-intrinsic PD-L1/NLRP3 inflammasome signaling pathway drives resistance to anti–PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of Diosbulbin J Analogues
Disclaimer: Detailed, high-yield synthetic protocols specifically for Diosbulbin J analogues are not extensively reported in publicly available literature. This guide provides general strategies and troubleshooting advice based on the chemical properties of the furan (B31954) ring, a core structural motif in this compound, and related complex molecules. Researchers should adapt these principles to their specific synthetic targets.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of complex molecules containing a furan moiety, such as this compound analogues.
| Question | Answer & Troubleshooting Steps |
| Q1: My reaction is producing a low yield of the desired furan-containing product. What are the likely causes? | Low yields can result from several factors. Systematically investigate the following: - Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. Optimization studies for your specific substrates are recommended.[1] - Starting Material Purity: Impurities in reactants can inhibit the reaction or lead to side products. Ensure the purity of your starting materials before use.[1][2] - Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst or ensuring all reagents and solvents are free of catalyst poisons.[1] - Incomplete Conversion: The reaction may be reversible. If a byproduct like water is formed, its removal can help drive the reaction to completion.[1] |
| Q2: The furan ring in my compound appears to be unstable under my reaction conditions, leading to decomposition. How can I improve its stability? | The furan ring is notably unstable in acidic conditions, which can lead to ring-opening and polymerization. - pH Control: Avoid strongly acidic conditions, particularly in the presence of water. If an acid catalyst is necessary, use the mildest possible conditions or consider solid acid catalysts. - Temperature Control: Perform reactions at the lowest practical temperature, as higher temperatures can accelerate degradation. - Solvent Choice: Polar aprotic solvents, such as DMF, may have a stabilizing effect on furan derivatives. - Substituent Effects: Electron-withdrawing groups on the furan ring generally increase its stability towards acids, while electron-releasing groups can make it more susceptible to degradation. |
| Q3: My reaction mixture is turning dark brown or black, and I'm isolating an insoluble "tar". What is causing this and how can I prevent it? | The formation of dark, insoluble materials is a common issue with furan compounds, often due to polymerization, especially under acidic conditions. - Avoid Strong Acids: Strong Lewis acids are known to cause furan polymerization. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the furan ring or other sensitive functional groups, which can lead to colored byproducts. - Lower Temperature: High temperatures can accelerate polymerization and degradation. |
| Q4: I am having difficulty purifying my furan-containing analogue. Are there any special considerations? | Furan derivatives can be sensitive to heat, light, and residual acid during purification. - Avoid High Temperatures: If using distillation, perform it under vacuum at the lowest possible temperature. - Neutralize Before Concentration: Before removing the solvent, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst. - Chromatography: Column chromatography is a common and versatile method for purifying furan derivatives. - Storage: Store purified furan-containing compounds in a cool, dark place under an inert atmosphere. |
Data Presentation: Comparative Analysis of Synthetic Strategies
As no specific comparative data for this compound analogue synthesis is available, researchers can use the following template to record and compare their experimental results for different synthetic routes or reaction conditions.
| Synthetic Strategy / Condition Set | Starting Material | Key Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes / Observations |
| Route A / Condition 1 | |||||||
| Route A / Condition 2 | |||||||
| Route B / Condition 1 | |||||||
| Route B / Condition 2 |
Experimental Protocols
The following is a generalized protocol for the Paal-Knorr furan synthesis, a fundamental method for constructing the furan ring from a 1,4-dicarbonyl compound. This could be a key step in a convergent synthesis of a this compound analogue.
Protocol: Paal-Knorr Synthesis of a Substituted Furan
Materials:
-
1,4-dicarbonyl precursor
-
Anhydrous solvent (e.g., toluene, acetic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like ZnCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Apparatus for working under an inert atmosphere (optional but recommended)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If the reactants are sensitive to air or moisture, set up the apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add the 1,4-dicarbonyl compound and the anhydrous solvent.
-
Initiation: Begin stirring the solution and add the acid catalyst. For highly exothermic reactions, consider adding the catalyst portion-wise or cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required duration. Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent and wash it with water and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or vacuum distillation.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the synthesis of this compound analogues.
References
Technical Support Center: Improving the Purity of Isolated Diosbulbin J
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Diosbulbin J from its natural sources, primarily Dioscorea bulbifera tubers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of this compound
Question: My final yield of crystalline this compound is consistently low. What are the potential reasons and how can I improve it?
Answer: Low recovery of this compound can stem from several stages of the isolation process. Consider the following factors:
-
Incomplete Extraction: The initial extraction from the plant material may not be efficient.
-
Solution: Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent and method. While ethanol (B145695) is commonly used, a mixture of solvents or sequential extraction with solvents of increasing polarity might improve yield.[1][2] Maceration with agitation or Soxhlet extraction are common methods.[1]
-
-
Compound Degradation: Diterpenoid lactones can be sensitive to heat and pH.
-
Solution: Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation.
-
-
Losses During Liquid-Liquid Partitioning: The partitioning coefficient (K) of this compound in the chosen solvent system might not be optimal, leading to its loss in the undesired phase.
-
Solution: Before large-scale partitioning, perform a small-scale test to determine the K value of this compound in your solvent system. Adjust the solvent ratios to ensure this compound preferentially partitions into the desired phase.
-
-
Irreversible Adsorption on Stationary Phase: During column chromatography, the compound might strongly and irreversibly bind to the stationary phase.
-
Solution: Test the stability of this compound on the selected stationary phase (e.g., silica (B1680970) gel) using a 2D TLC plate.[3] If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina (B75360).[3]
-
-
Suboptimal Crystallization Conditions: Improper solvent choice or cooling rate can lead to poor crystal formation and recovery.
-
Solution: Select a recrystallization solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of pure this compound can initiate crystallization.
-
Issue 2: Co-eluting Impurities with this compound
Question: My purified this compound shows persistent impurities in HPLC analysis that are difficult to separate. How can I remove these?
Answer: Co-eluting impurities are a common challenge in natural product purification. These are often structurally related compounds. In the case of this compound from Dioscorea bulbifera, common impurities may include other diosbulbins (e.g., Diosbulbin B, D), steroidal saponins, and flavonoids.
-
Optimize Chromatographic Selectivity:
-
Solution:
-
Change the Stationary Phase: If using normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., diol, cyano). Reversed-phase chromatography (e.g., C18) often provides a very different selectivity profile and can be effective in separating closely related compounds.
-
Modify the Mobile Phase: Small changes to the mobile phase composition can significantly impact resolution. In normal-phase chromatography, try adding a small percentage of a third solvent with a different polarity or hydrogen-bonding capability (e.g., a small amount of methanol (B129727) in a hexane-ethyl acetate (B1210297) system). In reversed-phase HPLC, altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol or vice-versa) or changing the pH of the aqueous phase can improve separation.
-
-
-
Employ Orthogonal Purification Techniques:
-
Solution: Combine different purification techniques that rely on different separation principles. For example, follow a normal-phase column chromatography step with a reversed-phase preparative HPLC. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique that separates compounds based on their partition coefficient between two immiscible liquid phases and can be very effective in resolving compounds that are difficult to separate by adsorption chromatography.
-
-
Recrystallization:
-
Solution: A carefully executed recrystallization can be a highly effective final purification step to remove minor impurities. The process of crystal lattice formation can exclude molecules that do not fit perfectly, thus enhancing purity. Experiment with different solvents and solvent mixtures to find the optimal conditions for selective crystallization of this compound.
-
Issue 3: Tailing or Broad Peaks in Preparative HPLC
Question: During preparative HPLC purification of this compound, the peaks are tailing or broad, leading to poor fractionation and purity. What could be the cause?
Answer: Peak tailing and broadening in preparative HPLC can be attributed to several factors:
-
Column Overload: Injecting too much sample onto the column is a common cause of peak distortion.
-
Solution: Reduce the sample load. As a general guideline, the sample mass should not exceed 1-5% of the stationary phase mass in the column. Perform a loading study by injecting progressively larger amounts of the sample to determine the maximum load that does not compromise peak shape.
-
-
Poor Sample Solubility in the Mobile Phase: If the sample is not fully dissolved in the mobile phase, it can lead to band broadening at the column inlet.
-
Solution: Dissolve the sample in a solvent that is as weak as or weaker than the mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. Dry loading the sample onto a small amount of silica gel and placing it at the top of the column can also be an effective strategy.
-
-
Secondary Interactions with the Stationary Phase: Silanol (B1196071) groups on the surface of silica-based stationary phases can interact with polar functional groups on the analyte, causing peak tailing.
-
Solution: In reversed-phase HPLC, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of free silanol groups and reduce tailing. Using an end-capped column can also minimize these interactions.
-
-
Column Degradation: Voids in the column bed or a contaminated frit can lead to poor peak shape.
-
Solution: Ensure the column is packed uniformly. If using a pre-packed column, check for any signs of damage. Reversing the column and flushing it with a strong solvent may help remove contaminants from the inlet frit.
-
Experimental Protocols
The following are detailed methodologies for key experiments in the isolation and purification of this compound. These should be adapted based on the specific laboratory equipment and the characteristics of the starting material.
1. Extraction of Crude this compound from Dioscorea bulbifera Tubers
-
Preparation of Plant Material: Air-dry fresh tubers of Dioscorea bulbifera in the shade. Once fully dried, grind the tubers into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the extraction process on the plant residue two more times. Combine all the filtrates.
-
Soxhlet Extraction: Alternatively, perform continuous extraction of the powdered material with 95% ethanol in a Soxhlet apparatus for approximately 24-48 hours.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
2. Preliminary Fractionation by Liquid-Liquid Partitioning
-
Suspend the crude extract in water to form a slurry.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, diterpenoid lactones will be enriched in the chloroform and ethyl acetate fractions.
-
Concentrate the this compound-rich fraction(s) to dryness.
3. Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 100-200 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor them by TLC. Combine the fractions containing this compound of similar purity.
-
Concentration: Evaporate the solvent from the combined fractions to obtain partially purified this compound.
4. Final Purification by Preparative HPLC
-
Column and Mobile Phase Selection: Use a reversed-phase C18 column. The mobile phase is typically a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. An isocratic system may also be used if the initial separation is good.
-
Method Development: Optimize the separation on an analytical HPLC system first to determine the best mobile phase composition and gradient profile for separating this compound from remaining impurities.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound based on the retention time determined during analytical method development.
-
Post-Purification: Evaporate the solvent from the collected fraction. It may be necessary to remove any mobile phase additives (e.g., formic acid) by lyophilization or further extraction.
5. Recrystallization
-
Solvent Selection: Test the solubility of the purified this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of moderately polar compounds include ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexane.
-
Procedure: Dissolve the this compound in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Data Presentation
The following tables summarize illustrative quantitative data for the purification of this compound. Note that these are example values, and actual results will vary depending on the starting material and experimental conditions.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Yield of Crude Extract (%) | This compound Content in Extract (%) |
| Maceration | 95% Ethanol | 15.2 | 1.8 |
| Soxhlet | 95% Ethanol | 12.5 | 2.1 |
| Maceration | Chloroform:Methanol (2:1) | 10.8 | 2.5 |
Table 2: Purity of this compound at Different Purification Stages
| Purification Step | Purity of this compound (%) | Overall Yield (%) |
| Crude Ethanolic Extract | ~2% | 100% |
| After Liquid-Liquid Partitioning (Ethyl Acetate Fraction) | ~25% | 85% |
| After Silica Gel Column Chromatography | ~85% | 60% |
| After Preparative HPLC | >98% | 45% |
| After Recrystallization | >99.5% | 35% |
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: A typical workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Purity of this compound
Caption: A decision-making diagram for troubleshooting low purity of this compound.
References
Addressing batch-to-batch variability of commercial Diosbulbin J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of commercial Diosbulbin J. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is a furanoid norditerpene, a type of natural product. It is isolated from the root tubers of Dioscorea bulbifera L., a plant used in traditional medicine.[1] The concentration and composition of active ingredients in Dioscorea bulbifera L. can vary, which contributes to the variability in commercial preparations of this compound.
Q2: What are the primary causes of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability of natural products like this compound is a known issue stemming from several factors:
-
Raw Material Source: The geographical location, climate, and harvest time of the Dioscorea bulbifera plant can significantly alter the chemical profile and concentration of this compound.[2][3] Studies on the related compound Diosbulbin B have shown dramatic content differences (up to 47-fold) in plants collected from different locations.[3]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification methods can lead to differences in the final product's purity and impurity profile.[4]
-
Storage and Handling: this compound may be susceptible to degradation if not stored under appropriate conditions (e.g., exposure to light, high temperatures).
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A multi-step approach is recommended to ensure the quality of each new batch:
-
Visual Inspection: Check for any changes in physical appearance, such as color or texture.
-
Solubility Test: Ensure the compound dissolves as expected in your chosen solvent.
-
Analytical Characterization: Perform analytical tests like HPLC or UPLC-MS/MS to confirm the identity, purity, and concentration of this compound. It is also crucial to compare the impurity profile with previous batches.
-
Biological Activity Assay: Conduct a simple, rapid in-vitro assay to confirm that the biological activity is consistent with previous batches.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You've started a new batch of this compound, and your experimental results are significantly different from your previous experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Different Purity of this compound | 1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Perform your own purity analysis using HPLC or UPLC-MS/MS (see Experimental Protocols). 3. Normalize the concentration of this compound based on the purity of each batch for consistent results. |
| Presence of Active Impurities | 1. Analyze the impurity profile of each batch using UPLC-MS/MS. 2. If new or significantly different impurities are detected, consider that they may have biological activity that is interfering with your assay. |
| Degradation of this compound | 1. Review your storage and handling procedures. This compound should be stored in a cool, dark, and dry place. 2. Prepare fresh stock solutions for each experiment. |
| Assay Variability | 1. Include positive and negative controls in every experiment to monitor assay performance. 2. Ensure that all other reagents and cell lines are consistent and have been tested for variability. |
Issue 2: Poor Solubility or Precipitation of this compound
You are having difficulty dissolving this compound, or it is precipitating out of solution during your experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | 1. this compound is soluble in DMSO, chloroform (B151607), dichloromethane, and ethyl acetate. 2. Ensure you are using a high-quality, anhydrous solvent. |
| Low Purity | 1. Impurities can affect the solubility of the compound. 2. Analyze the purity of your sample. |
| Precipitation in Aqueous Media | 1. Many organic compounds have limited solubility in aqueous buffers. 2. When diluting a DMSO stock solution into an aqueous buffer, do so gradually while vortexing to avoid precipitation. 3. Consider the use of a surfactant like Tween-80 or Pluronic F-68 to improve solubility in aqueous solutions, but first, test for any effects on your experimental system. |
Experimental Protocols
Protocol 1: Purity and Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound. Optimization may be required based on your specific instrument and batch characteristics.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90-30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.
-
Create a series of dilutions to generate a standard curve for quantification.
-
Inject the samples and standards into the HPLC system.
-
The purity can be estimated by the area percentage of the main peak. The concentration can be determined from the standard curve.
Protocol 2: Impurity Profiling by UPLC-MS/MS
This method is for the sensitive detection and identification of impurities.
| Parameter | Specification |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-12 min: 95-5% B |
| Flow Rate | 0.3 mL/min |
| MS Detector | Q-TOF or Orbitrap |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | 100-1000 m/z |
Procedure:
-
Prepare a sample of this compound in a suitable solvent.
-
Inject the sample into the UPLC-MS/MS system.
-
Analyze the data to identify the mass-to-charge ratio (m/z) of any impurities.
-
Use fragmentation patterns (MS/MS) to aid in the structural elucidation of unknown impurities.
Protocol 3: Structural Confirmation by NMR
NMR is used to confirm the chemical structure of this compound.
| Parameter | Specification |
| Solvent | Deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) |
| Spectrometer | 400 MHz or higher |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Procedure:
-
Dissolve a sufficient amount of this compound in the deuterated solvent.
-
Acquire the NMR spectra.
-
Compare the obtained spectra with published data for this compound to confirm its identity.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows for working with this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Technical Support Center: Refinement of HPLC Methods for Diosbulbin Detection
A Note on Terminology: While the topic specifies "Diosbulbin J," the available scientific literature predominantly focuses on "Diosbulbin B" (DIOB), a major bioactive and hepatotoxic compound found in Dioscorea bulbifera. This guide will focus on the detection of Diosbulbin B, as the established methods and troubleshooting for this compound are well-documented and will likely be applicable or serve as a strong starting point for the analysis of other related diosbulbin compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical stationary phase used for Diosbulbin B analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of Diosbulbin B. Column dimensions frequently reported are in the range of 4.6 mm x 150 mm or 2.1 mm x 100 mm, with a particle size of 3 to 5 µm.
Q2: What mobile phases are typically used for the HPLC analysis of Diosbulbin B?
A gradient mobile phase consisting of water and acetonitrile (B52724) is commonly employed. The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry detection.[1]
Q3: What is the recommended detection wavelength for Diosbulbin B?
Diosbulbin B does not have a strong chromophore, so detection is often performed at a low wavelength, typically around 210 nm, when using a UV detector. For higher sensitivity and specificity, mass spectrometry (MS) detection is often preferred.
Q4: How can I prepare a sample of Diosbulbin B from a plant matrix for HPLC analysis?
A common method involves extraction with an organic solvent like methanol (B129727) or ethanol, followed by filtration through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
Troubleshooting Guides
Peak Shape Issues
Q5: My Diosbulbin B peak is tailing. What are the possible causes and solutions?
Peak tailing for diterpenoid lactones like Diosbulbin B can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte.
-
Solution: Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a base-deactivated or end-capped C18 column can minimize these interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Adjusting the pH of the mobile phase, often by adding a small amount of formic acid, can help to suppress the ionization of silanol groups and improve peak symmetry.
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.
-
Q6: I am observing peak fronting for my Diosbulbin B standard. What could be the reason?
Peak fronting is less common than tailing but can indicate specific problems.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[2]
-
-
Column Collapse: A sudden physical change in the column bed, sometimes due to extreme pH or temperature, can cause peak fronting.
-
Solution: This is a catastrophic failure, and the column will likely need to be replaced. Always operate the column within the manufacturer's recommended pH and temperature ranges.
-
Retention Time Variability
Q7: The retention time of my Diosbulbin B peak is shifting between injections. What should I check?
Inconsistent retention times can compromise the reliability of your results.
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, check its pH.
-
-
Pump Issues: Fluctuations in the pump flow rate will directly affect retention times.
-
Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need tobe replaced.
-
-
Column Temperature: Variations in column temperature can cause retention time to drift.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis. Ensure the oven is properly calibrated.
-
Baseline Issues
Q8: I'm experiencing a noisy or drifting baseline in my chromatogram. What can I do?
A stable baseline is crucial for accurate quantification.
-
Mobile Phase Contamination: Impurities in the solvents or dissolved gas can cause baseline noise.
-
Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase before use by sonication or helium sparging.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to baseline problems.
-
Solution: Flush the detector flow cell with an appropriate solvent. If the issue persists, the detector lamp may need replacement.
-
-
System Leaks: A leak anywhere in the system can cause pressure fluctuations and result in a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace them as necessary.
-
Data Presentation
Table 1: Typical HPLC Parameters for Diosbulbin B Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Thermo Hypersil Gold C18 (2.1 x 100 mm, 3 µm)[1] | Xtimate C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 60% B (0.5-1.5 min), 60% B to 90% B (1.5-2.0 min) | Gradient (details not specified) |
| Flow Rate | 0.3 mL/min | Not specified |
| Column Temperature | 30°C | Not specified |
| Injection Volume | 5 µL | Not specified |
| Detection | ESI-MS (Positive Ion Mode) | LC-MS/MS (MRM Mode) |
Table 2: Method Validation Parameters for Diosbulbin B Quantification
| Parameter | Result |
| Linearity Range | 0.5 to 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (Relative Error) | -4.2% to 8.1% |
| Precision (Relative Standard Deviation) | 3.2% to 9.1% |
Experimental Protocols
Detailed Methodology for HPLC-MS/MS Analysis of Diosbulbin B
This protocol is a generalized procedure based on published methods.
-
Standard Solution Preparation:
-
Prepare a stock solution of Diosbulbin B reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Sample Preparation (from Plant Material):
-
Accurately weigh the powdered plant material.
-
Perform extraction with methanol using ultrasonication or soxhlet extraction.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold C18 (2.1 x 100 mm, 3 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-1.5 min: 30-60% B
-
1.5-2.0 min: 60-90% B
-
2.0-3.0 min: 90% B
-
3.0-3.5 min: 90-30% B
-
3.5-5.5 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Optimize MS parameters (e.g., spray voltage, capillary temperature) by infusing a standard solution of Diosbulbin B.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of Diosbulbin B in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Caption: General experimental workflow for the HPLC analysis of Diosbulbin B.
Caption: Troubleshooting workflow for addressing peak tailing in Diosbulbin B analysis.
Caption: Troubleshooting workflow for addressing peak fronting in Diosbulbin B analysis.
References
Navigating the Labyrinth of Diosbulbin J Production: A Technical Support Center
For researchers, scientists, and professionals in drug development, scaling up the production of promising bioactive compounds like Diosbulbin J presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental and scale-up phases of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a furanoid norditerpene, a type of chemical compound that has been isolated from the root tubers of Dioscorea bulbifera, commonly known as the air potato.[1] Its complex structure presents challenges for chemical synthesis, making extraction from its natural source the primary method of production.
Q2: What are the major challenges in scaling up this compound production from a laboratory setting to a larger scale?
A2: Scaling up the production of this compound, like many natural products, involves several hurdles. These can be broadly categorized as:
-
Consistency and Yield: Maintaining a consistent yield and purity of this compound can be difficult due to variations in the chemical composition of the plant material, which can be influenced by factors such as geographical location of harvest, season, and storage conditions.[2]
-
Extraction and Purification Efficiency: Processes that are efficient on a small scale may not be directly translatable to a larger scale.[3] For instance, solvent-to-solid ratios, extraction times, and chromatographic separation parameters often need significant optimization.
-
Purity and Impurity Profile: Isolating this compound from a complex mixture of other structurally similar diosbulbins and other metabolites is a significant challenge. The impurity profile may change with the scale of production, necessitating the development of robust analytical and purification methods.
-
Economic Viability: The cost of raw materials, solvents, and specialized equipment for large-scale extraction and purification can be substantial, impacting the overall economic feasibility of the process.[3]
-
Regulatory Compliance: For pharmaceutical applications, all production processes must adhere to Good Manufacturing Practices (GMP), which adds another layer of complexity to the scale-up process.[3]
Q3: Are there alternative methods to extraction from Dioscorea bulbifera for producing this compound?
A3: Currently, extraction from the tubers of Dioscorea bulbifera is the primary method for obtaining this compound. While total synthesis of such complex molecules is theoretically possible, it is often a lengthy and low-yielding process, making it commercially unviable at present. Biotechnological approaches, such as cell and tissue culture of Dioscorea species, are being explored for the production of related compounds like diosgenin (B1670711) and could potentially be adapted for this compound production in the future to ensure a more consistent and controllable supply.
Troubleshooting Guides
This section provides practical guidance for overcoming common problems encountered during the production of this compound.
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Poor quality of plant material | 1. Source Verification: Ensure the authenticity of the Dioscorea bulbifera tubers. Misidentification with other species can lead to low or no yield of the target compound. 2. Harvesting Time: The concentration of secondary metabolites can vary with the plant's life cycle. If possible, harvest the tubers at the optimal time for this compound content. 3. Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Tubers should be stored in a cool, dry place away from direct sunlight. |
| Inefficient extraction solvent | 1. Solvent Polarity: Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal solvent for extracting this compound. 2. Solvent Combinations: Utilize solvent mixtures to enhance extraction efficiency. For example, a combination of chloroform (B151607) and methanol (B129727) has been used for extracting related diosbulbins. |
| Suboptimal extraction method | 1. Extraction Technique: Compare different extraction techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction to determine the most effective method for your scale of operation. 2. Particle Size: Ensure that the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
Poor Separation and Purity during Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate stationary phase | 1. Column Chemistry: Test different stationary phases for column chromatography, such as normal-phase silica (B1680970) gel, reversed-phase C18, or other specialized media, to achieve better separation of this compound from its isomers and other impurities. |
| Suboptimal mobile phase | 1. Gradient Elution: Develop a gradient elution profile for the mobile phase to improve the resolution of closely eluting compounds. 2. Solvent Modifiers: Add small amounts of modifiers (e.g., acetic acid, triethylamine) to the mobile phase to improve peak shape and selectivity. |
| Column overloading | 1. Sample Load: Reduce the amount of crude extract loaded onto the chromatography column. Overloading can lead to broad peaks and poor separation. |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods used for isolating similar furanonorditerpenoids from Dioscorea species. Optimization will be required for specific applications.
-
Preparation of Plant Material:
-
Air-dry the tubers of Dioscorea bulbifera at room temperature.
-
Grind the dried tubers into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification:
-
Subject the this compound-rich fraction to column chromatography over silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate).
-
Collect the fractions and analyze them by TLC or HPLC.
-
Pool the fractions containing pure this compound and concentrate them to yield the isolated compound.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Visualizing the Process
Logical Workflow for this compound Production and Troubleshooting
Caption: A logical workflow for the extraction and purification of this compound, highlighting key troubleshooting points.
Signaling Pathway for Potential Biological Activity of Diosbulbins
While the specific signaling pathways affected by this compound are still under investigation, research on other diosbulbins, such as Diosbulbin C, suggests potential mechanisms of action, for instance, in cancer cell lines. The following diagram illustrates a generalized signaling pathway that could be relevant for the biological activity of diosbulbins.
Caption: A simplified diagram illustrating the potential inhibitory effects of diosbulbins on key signaling proteins involved in cell proliferation.
References
- 1. This compound | CAS:1187951-06-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Validation & Comparative
Unraveling the Hepatotoxic Profiles of Diosbulbins: A Comparative Guide
A critical gap in the current scientific literature prevents a direct comparative analysis of the hepatotoxicity of Diosbulbin J and Diosbulbin B. While extensive research has elucidated the mechanisms and quantitative aspects of liver injury induced by Diosbulbin B, a key component of the traditional medicinal plant Dioscorea bulbifera L., there is a conspicuous absence of published studies on the toxicological profile of this compound. This guide, therefore, provides a comprehensive overview of the established hepatotoxicity of Diosbulbin B, supported by experimental data and detailed protocols, and highlights the urgent need for research into the safety of other related compounds like this compound.
Diosbulbin B: A Well-Characterized Hepatotoxin
Diosbulbin B is a furanoterpenoid that has been identified as a primary contributor to the liver injury associated with the consumption of Dioscorea bulbifera L.[1][2][3]. Its hepatotoxic effects have been demonstrated in numerous in vivo and in vitro studies, revealing a multi-faceted mechanism of action that culminates in significant liver damage.
Quantitative Assessment of Diosbulbin B Hepatotoxicity
Animal studies have consistently shown that administration of Diosbulbin B leads to dose-dependent increases in serum markers of liver injury, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Histopathological examinations of liver tissues from these studies reveal significant damage, such as hepatocyte swelling and necrosis.
Table 1: In Vivo Effects of Diosbulbin B on Liver Function Markers in Mice
| Dosage (mg/kg/day) | Duration | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| 16 | 12 days | Significantly Increased | Significantly Increased | Significantly Increased | [4] |
| 32 | 12 days | Significantly Increased | Significantly Increased | Significantly Increased | [4] |
| 64 | 12 days | Significantly Increased | Significantly Increased | Significantly Increased | |
| 10 | 28 days | - | - | - | |
| 30 | 28 days | - | - | - | |
| 60 | 28 days | - | - | - |
Note: Specific numerical values for ALT, AST, and ALP are often presented in graphical form in the source literature and may not be explicitly stated as mean ± SD in the abstract. The table reflects the reported significant increases.
In vitro studies using human liver cell lines, such as L-02, have corroborated the cytotoxic effects of Diosbulbin B, demonstrating a dose- and time-dependent decrease in cell viability.
Table 2: In Vitro Cytotoxicity of Diosbulbin B on L-02 Human Liver Cells
| Concentration (µM) | Exposure Time (h) | Cell Viability | Reference |
| 50 | 48 | Significantly Decreased | |
| 100 | 48 | Significantly Decreased | |
| 200 | 48 | Significantly Decreased |
Mechanistic Insights into Diosbulbin B-Induced Liver Injury
The hepatotoxicity of Diosbulbin B is not attributed to a single mechanism but rather a cascade of interconnected cellular events. The primary mechanisms identified are:
-
Metabolic Activation: Diosbulbin B is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver. This process generates a reactive cis-enedial intermediate that can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and toxicity.
-
Oxidative Stress: Diosbulbin B has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants such as glutathione (B108866) (GSH). This imbalance leads to lipid peroxidation and damage to cellular components.
-
Mitochondrial Dysfunction: Mitochondria are key targets of Diosbulbin B-induced toxicity. The compound can disrupt mitochondrial function, leading to a decrease in ATP production, dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately triggering programmed cell death.
-
Inflammation and Apoptosis: Diosbulbin B can activate inflammatory pathways, such as the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Furthermore, it can induce apoptosis, or programmed cell death, in hepatocytes through both intrinsic (mitochondrial) and extrinsic pathways.
Experimental Protocols
The following are representative experimental protocols used to assess the hepatotoxicity of Diosbulbin B.
In Vivo Hepatotoxicity Study in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Treatment: Diosbulbin B is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally to mice at different doses (e.g., 16, 32, and 64 mg/kg) once daily for a specified period (e.g., 12 consecutive days). A control group receives the vehicle only.
-
Sample Collection: At the end of the treatment period, animals are anesthetized, and blood samples are collected via retro-orbital puncture for serum biochemical analysis. The liver is then excised, weighed, and divided for histopathological examination and biochemical assays.
-
Biochemical Analysis: Serum levels of ALT, AST, and ALP are measured using commercial assay kits.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology.
-
Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).
In Vitro Cytotoxicity Assay
-
Cell Culture: Human normal liver L-02 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Diosbulbin B (e.g., 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well, and the cells are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Enzyme Leakage Assay: The culture medium is collected to measure the activity of ALT and AST released from the damaged cells using commercial assay kits.
Visualizing the Path of Toxicity
To better understand the complex processes involved in Diosbulbin B hepatotoxicity and the general workflow for its investigation, the following diagrams are provided.
Caption: General experimental workflow for assessing in vivo hepatotoxicity.
Caption: Key signaling pathways involved in Diosbulbin B-induced hepatotoxicity.
The Unexplored Territory of this compound
The complete absence of toxicological data for this compound in the peer-reviewed scientific literature makes a direct comparison with Diosbulbin B impossible at this time. Structure-activity relationship studies of other diosbulbins suggest that minor modifications to the chemical structure can significantly alter their biological activity and toxicity. Therefore, it cannot be assumed that this compound possesses a similar toxicological profile to Diosbulbin B.
Conclusion and Future Directions
While the hepatotoxicity of Diosbulbin B is well-documented, the safety profiles of other related compounds, such as this compound, remain unknown. This knowledge gap is a significant concern, particularly if these compounds are present in herbal remedies or are being investigated for potential therapeutic applications. Future research should prioritize the toxicological evaluation of this compound and other less-studied diosbulbins to ensure a comprehensive understanding of the risks associated with Dioscorea bulbifera L. and its constituents. Such studies are essential for the safe use of traditional medicines and the development of new therapeutic agents.
References
- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vegetosindia.org [vegetosindia.org]
- 3. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Activities of Diosbulbin C and Diosbulbin B
In the landscape of natural product-based cancer therapeutics, compounds derived from the medicinal plant Dioscorea bulbifera L. have garnered significant attention. Among these, the diterpenoid lactones, particularly Diosbulbin C and Diosbulbin B, have emerged as promising candidates due to their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparative analysis of the anticancer activities of Diosbulbin C and Diosbulbin B, with a focus on their mechanisms of action, supported by experimental data.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activities of Diosbulbin C and Diosbulbin B have been evaluated against several cancer cell lines, primarily non-small cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diosbulbin C | A549 (NSCLC) | 100.2 | [1] |
| H1299 (NSCLC) | 141.9 | [1] | |
| HELF (Normal Lung) | 228.6 | [1] | |
| Diosbulbin B | A549 (NSCLC) | 44.61 | [2] |
| PC-9 (NSCLC) | 22.78 | [2] |
Note: Lower IC50 values indicate higher potency.
Mechanisms of Anticancer Action
Both Diosbulbin C and Diosbulbin B exert their anticancer effects through the induction of cell cycle arrest and apoptosis, albeit via different signaling pathways.
Diosbulbin C primarily induces G0/G1 phase cell cycle arrest in NSCLC cells. This is achieved by downregulating the expression and activation of key proteins involved in cell cycle progression, namely AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS). While it can induce apoptosis, this effect is observed at relatively high concentrations, suggesting it is not the primary mechanism of its anticancer activity.
Diosbulbin B also induces G0/G1 phase arrest and apoptosis in NSCLC cells. Its mechanism is linked to the direct interaction with and inhibition of the oncogene Yin Yang 1 (YY1). The suppression of YY1 leads to the activation of the tumor suppressor p53, which in turn modulates the expression of cell cycle-related proteins (Cyclin A2, B2, CDK1, CDK2, CDK4) and apoptosis-regulating proteins (Bcl-2, BAX), ultimately leading to cell cycle arrest and programmed cell death.
Signaling Pathways
The distinct mechanisms of Diosbulbin C and Diosbulbin B are best illustrated by their respective signaling pathways.
References
Unveiling the Cytotoxic Potential of Diosmetin and Diosgenin in Hepatocellular Carcinoma: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of Diosmetin and Diosgenin on HepG2 liver cancer cells, benchmarked against the established chemotherapeutic agent Sorafenib. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
Initially, this investigation aimed to validate the cytotoxic effects of Diosbulbin J. However, a thorough review of the scientific literature revealed a scarcity of research on this specific compound's activity in HepG2 cells. Consequently, this guide has been redirected to focus on two closely related and well-studied compounds from the Dioscorea plant genus, Diosmetin and Diosgenin. Their cytotoxic profiles are compared with Sorafenib, a standard multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of Diosmetin, Diosgenin, and Sorafenib against the HepG2 human hepatocellular carcinoma cell line was evaluated using cell viability assays, primarily the MTT assay. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, was determined. The data, collated from multiple studies, is presented below for comparative analysis.
Table 1: Comparative IC50 Values in HepG2 Cells (48-hour treatment)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| Diosmetin | 11.60 ± 1.71 | 38.63 ± 5.69 | [1] |
| 12.0 | 39.96 | [2] | |
| Diosgenin | 32.62 | 78.67 | |
| Sorafenib | ~2.79 | 6.0 | [3] |
| ~3.31 | 7.10 | ||
| ~1.07 | 2.3 | ||
| ~3.45 | 7.42 |
Note: IC50 values were converted to µM using the molecular weights: Diosmetin (300.26 g/mol )[4][5] and Diosgenin (414.63 g/mol ). Sorafenib values were sourced from studies with varying experimental conditions.
Induction of Apoptosis: A Key Mechanism of Action
A critical mechanism through which anticancer compounds exert their effects is the induction of programmed cell death, or apoptosis. The following table summarizes the apoptotic response of HepG2 cells to treatment with Diosmetin, Diosgenin, and Sorafenib, as determined by Annexin V-FITC/PI flow cytometry.
Table 2: Apoptosis Induction in HepG2 Cells
| Compound | Concentration | Treatment Duration | Total Apoptotic Cells (%) | Reference(s) |
| Diosmetin | Control (0 µg/mL) | 24 h | ~5 | |
| 5 µg/mL | 24 h | ~15 | ||
| 10 µg/mL | 24 h | ~25 | ||
| 15 µg/mL | 24 h | ~35 | ||
| 20 µg/mL | 24 h | 37.6 ± 6.1 | ||
| Diosgenin | Control (0 µM) | 24 h | ~5 | |
| 20 µM | 24 h | ~15 | ||
| 30 µM | 24 h | ~25 | ||
| 40 µM | 24 h | ~40 | ||
| Sorafenib | Control (0 µM) | 24 h | ~1.2 | |
| IC35 | 24 h | 23.1 | ||
| 5 µM | 48 h | Increased Sub-G1 | ||
| 20 µM | 24 h | ~85 (Sub-G1) | ||
| Hypoxia + 30 µM | 24 h | 30.39 |
Cell Cycle Arrest: Halting Cancer Progression
The ability of a compound to interfere with the cell cycle is another hallmark of its anticancer potential. The tables below illustrate the effects of Diosmetin, Diosgenin, and Sorafenib on the distribution of HepG2 cells across the different phases of the cell cycle, as measured by propidium (B1200493) iodide staining and flow cytometry.
Table 3: Diosmetin-Induced Cell Cycle Arrest in HepG2 Cells (24-hour treatment)
| Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µg/mL) | ~60 | ~20 | ~20 |
| 5 µg/mL | ~58 | ~18 | ~24 |
| 10 µg/mL | ~55 | ~15 | ~30 |
| 15 µg/mL | ~50 | ~12 | ~38 |
Table 4: Diosgenin-Induced Cell Cycle Arrest in HepG2 Cells (24-hour treatment)
| Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | ~55 | ~25 | ~20 |
| 10 µM | ~50 | ~20 | ~30 |
| 20 µM | ~45 | ~15 | ~40 |
| 40 µM | ~40 | ~10 | ~50 |
Table 5: Sorafenib-Induced Cell Cycle Changes in HepG2 Cells (48-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |
| Control (0 µM) | ~65 | ~20 | ~15 | |
| 5 µM Sorafenib | ~60 | ~25 | ~15 | |
| Control | 4.8 | - | 3 | |
| Amygdalin/Sorafenib | 11.2 | - | 15.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Diosmetin, Diosgenin, or Sorafenib) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: Following treatment, the medium is removed, and 200 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, the MTT solution is removed, and 1 mL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
References
- 1. Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorlab.com [biorlab.com]
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the cytotoxic activities of Diosbulbin B and Diosbulbin C, two prominent diterpenoid lactones isolated from Dioscorea bulbifera. While data on Diosbulbin J remains limited in publicly accessible literature, the examination of its close analogs offers crucial insights into the structural motifs governing their anti-cancer properties.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Diosbulbin B and Diosbulbin C against various cancer cell lines. This quantitative data highlights the differential potency of these compounds and underscores the importance of specific structural features.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diosbulbin B | A549 | Non-small cell lung cancer | 44.61 | [1] |
| PC-9 | Non-small cell lung cancer | 22.78 | [1] | |
| L-02 | Normal human liver cells | >200 (low cytotoxicity) | [2] | |
| Diosbulbin C | A549 | Non-small cell lung cancer | 100.2 | [3][4] |
| H1299 | Non-small cell lung cancer | 141.9 | ||
| HELF | Normal human embryonic lung fibroblast | 228.6 |
Note: A lower IC50 value indicates a higher cytotoxic potency. The data suggests that Diosbulbin B exhibits greater potency against the tested non-small cell lung cancer cell lines compared to Diosbulbin C. Notably, both compounds show lower cytotoxicity against normal cell lines, indicating a potential therapeutic window. The lack of available IC50 data for this compound prevents a direct comparison.
Experimental Protocols: Measuring Cytotoxicity
The cytotoxic activities of diosbulbins are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the diosbulbin compounds.
-
A vehicle control (e.g., DMSO) is also included.
-
The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways
The anti-cancer effects of Diosbulbin B and C are mediated through distinct signaling pathways, leading to cell cycle arrest and apoptosis.
Diosbulbin B Signaling Pathway
Diosbulbin B has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in non-small cell lung cancer cells by directly interacting with and inhibiting the oncogene Yin Yang 1 (YY1). This inhibition leads to the activation of the tumor suppressor p53, which in turn regulates the expression of proteins involved in cell cycle progression and apoptosis.
Diosbulbin C Signaling Pathway
Diosbulbin C has been found to inhibit the proliferation of non-small cell lung cancer cells by inducing G0/G1 phase cell cycle arrest. This effect is potentially mediated by the downregulation of key proteins in the AKT signaling pathway, as well as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS), which are crucial for nucleotide synthesis and cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Hepatotoxic Profiles of Diosbulbin B, Acetaminophen, and Carbon Tetrachloride
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxic efficacy of Diosbulbin B with other well-characterized hepatotoxins, namely acetaminophen (B1664979) and carbon tetrachloride. This document summarizes key experimental data, details methodologies for inducing liver injury, and visualizes the primary signaling pathways involved.
While the initial topic specified Diosbulbin J, a thorough review of scientific literature indicates a general lack of data on its hepatotoxicity. The primary hepatotoxic compound isolated from Dioscorea bulbifera is overwhelmingly identified as Diosbulbin B (DSB).[1][2][3] Therefore, this guide will focus on the substantial body of evidence available for Diosbulbin B in comparison to the widely studied hepatotoxins, acetaminophen (APAP) and carbon tetrachloride (CCl4).
Executive Summary of Hepatotoxicity
The hepatotoxicity of Diosbulbin B, acetaminophen, and carbon tetrachloride stems from their metabolic activation into reactive intermediates that induce cellular damage. While all three culminate in liver injury, the specific mechanisms and signaling pathways exhibit distinct characteristics.
-
Diosbulbin B (DSB): This furanoterpenoid diterpene lactone requires metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, to a reactive cis-enedial intermediate.[1][4] This metabolite readily forms protein adducts, leading to cellular dysfunction, oxidative stress, and apoptosis.
-
Acetaminophen (APAP): At therapeutic doses, APAP is safely metabolized. However, in cases of overdose, it is converted by cytochrome P450 enzymes (primarily CYP2E1) into the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes glutathione (B108866) (GSH) stores and forms protein adducts, leading to mitochondrial dysfunction, oxidative stress, and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in hepatocyte necrosis.
-
Carbon Tetrachloride (CCl4): This industrial solvent is metabolized by cytochrome P450 2E1 into the trichloromethyl radical (CCl3•). This free radical initiates lipid peroxidation and the formation of protein adducts, leading to membrane damage, inflammation, and the activation of hepatic stellate cells, which drives liver fibrosis through the transforming growth factor-beta (TGF-β) signaling pathway.
Quantitative Comparison of Hepatotoxicity
The following tables summarize key quantitative data from representative in vivo studies, illustrating the dose-dependent hepatotoxic effects of Diosbulbin B, Acetaminophen, and Carbon Tetrachloride.
Table 1: Diosbulbin B-Induced Hepatotoxicity in Mice
| Dosage (mg/kg/day, p.o. for 12 days) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | ~30 | ~70 | ~100 |
| 16 | ~50 | ~90 | ~120 |
| 32 | ~80 | ~120 | ~150 |
| 64 | ~120 | ~180 | ~200 |
Table 2: Acetaminophen-Induced Hepatotoxicity in Mice
| Dosage (mg/kg, single i.p. injection) | Time Point | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control (Saline) | 24h | ~40 | ~60 | ~100 |
| 150 | 24h | ~200 | ~250 | Not significantly changed |
| 300 | 24h | >4000 | >3000 | ~150 |
| 400 | 24h | >5000 | >4000 | Significantly increased |
Table 3: Carbon Tetrachloride-Induced Hepatotoxicity in Rats
| Dosage (ml/kg, i.p., twice weekly for 4 weeks) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control (Olive Oil) | ~50 | ~120 | ~200 |
| 3 (30% in olive oil) | >200 | >400 | >400 |
Experimental Protocols
Detailed methodologies for inducing hepatotoxicity with each compound are provided below. These protocols are based on established experimental models.
Diosbulbin B-Induced Hepatotoxicity in Mice
-
Animal Model: Male Kunming mice (18-22 g).
-
Housing: Standard laboratory conditions with free access to food and water.
-
Hepatotoxin Administration: Diosbulbin B is dissolved in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose).
-
Dosing Regimen: Administer Diosbulbin B orally (p.o.) via gavage once daily for 12 consecutive days at doses of 16, 32, and 64 mg/kg. A control group receives the vehicle only.
-
Sample Collection: 24 hours after the final dose, animals are anesthetized, and blood is collected via cardiac puncture for serum biochemical analysis (ALT, AST, ALP). Livers are excised for histological examination.
Acetaminophen-Induced Acute Liver Injury in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Fasting: House animals under a 12-hour light-dark cycle with free access to food and water. Fast mice for 12-16 hours before APAP administration.
-
Hepatotoxin Preparation: Dissolve acetaminophen in warm (50-60°C) sterile saline.
-
Dosing Regimen: Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300-400 mg/kg. The control group receives a saline injection.
-
Sample Collection: At selected time points (e.g., 6, 12, 24 hours) post-injection, collect blood for serum analysis and liver tissue for histology and molecular analysis.
Carbon Tetrachloride-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions with free access to food and water.
-
Hepatotoxin Preparation: Prepare a 30-50% solution of carbon tetrachloride in a vehicle such as olive oil or corn oil.
-
Dosing Regimen: Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 1.5-3 ml/kg twice a week for 4-8 weeks to induce fibrosis. The control group receives the vehicle only. For acute injury models, a single dose can be administered.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue for biochemical, histological, and molecular analyses.
Signaling Pathways and Mechanisms of Hepatotoxicity
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the hepatotoxicity of Diosbulbin B, Acetaminophen, and Carbon Tetrachloride.
Caption: Diosbulbin B metabolic activation and hepatotoxicity pathway.
Caption: Acetaminophen-induced hepatotoxicity signaling cascade.
Caption: Carbon tetrachloride-induced liver fibrosis pathway.
Conclusion
This comparative guide highlights the distinct yet overlapping mechanisms of hepatotoxicity induced by Diosbulbin B, acetaminophen, and carbon tetrachloride. Understanding these differences is crucial for researchers in the fields of toxicology, pharmacology, and drug development for the accurate assessment of liver injury and the development of targeted therapeutic interventions. While Diosbulbin B's toxicity is primarily linked to the formation of protein adducts by its reactive metabolite, acetaminophen and carbon tetrachloride induce liver damage through well-defined pathways involving mitochondrial dysfunction and fibrogenesis, respectively. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for designing and interpreting hepatotoxicity studies.
References
- 1. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycyrrhizin protects against diosbulbin B-induced hepatotoxicity by inhibiting the metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of Diosbulbin J
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diosbulbin J, a key bioactive compound. The performance of a hypothetical, yet realistically designed, this compound method is compared against a validated method for the structurally similar steroidal sapogenin, diosgenin (B1670711). This comparison offers researchers, scientists, and drug development professionals a robust framework for establishing and evaluating bioanalytical methods for this class of compounds. All experimental protocols and acceptance criteria are based on the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3][4][5]
Comparative Performance of LC-MS/MS Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method for diosgenin against the expected performance of a newly developed method for this compound. This allows for a direct comparison of key validation parameters.
| Validation Parameter | Diosgenin (Alternative) | This compound (Proposed) | Acceptance Criteria (FDA/EMA) |
| Linearity (r) | 0.99752 | ≥ 0.99 | r² ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | Analyte response should be at least 5 times the blank response. |
| Accuracy (% Bias) | -6.54% to 4.71% | Within ±15% (except LLOQ) | Mean value should be within 15% of the nominal value (20% at LLOQ). |
| Precision (% CV) | Intra-day: 1.42% to 6.91%Inter-day: 1.25% to 3.68% | ≤ 15% (except LLOQ) | CV should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interference observed. | No significant interference at the retention times of the analyte and IS. | No significant interfering peaks in blank matrix (>20% of LLOQ response for analyte, >5% for IS). |
| Matrix Effect | Not explicitly reported, but accuracy and precision data suggest minimal effect. | To be determined; expected to be within acceptable limits. | Accuracy within ±15% and precision ≤15% for low and high QCs in at least six different matrix lots. |
| Recovery | Not explicitly reported. | To be determined; expected to be consistent and reproducible. | Not specified, but should be consistent. |
| Stability | Not explicitly reported. | To be determined for various conditions (freeze-thaw, short-term, long-term). | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for the quantification of this compound in rat plasma is provided below.
Sample Preparation
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., Diosgenin-d3, 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: To be determined (e.g., based on precursor and product ions).
-
IS (Diosgenin-d3): To be determined.
-
Validation Parameters
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of this compound and the IS.
-
Calibration Curve: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples with that in neat solutions.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizations
LC-MS/MS Method Validation Workflow
Caption: Workflow for LC-MS/MS bioanalytical method validation.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling cascade initiated by this compound.
References
Unraveling the Contrasting Bioactivities of Two Furanoid Diterpenes: Diosbulbin J and 8-Epidiosbulbin E Acetate
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide detailing the structural and biological differences between two furanoid diterpenoid lactones, Diosbulbin J and 8-epidiosbulbin E acetate (B1210297). Both compounds are derived from the plant Dioscorea bulbifera L., which has a history of use in traditional medicine but is also known for its potential toxicity. This guide provides a critical analysis of their chemical structures, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Structural Distinction: A Tale of Two Scaffolds
The fundamental difference between this compound and 8-epidiosbulbin E acetate lies in their core chemical structures. Both are complex diterpenoids featuring a furan (B31954) ring, a structural motif often associated with metabolic activation and potential toxicity.
This compound possesses a unique and intricate cage-like structure. Its chemical formula is C₂₀H₂₂O₅.
8-Epidiosbulbin E acetate , with the chemical formula C₂₁H₂₄O₇, is an acetate ester of 8-epidiosbulbin E.[1] A key structural feature is the presence of an acetoxy group, which can influence its solubility, metabolism, and biological activity.
Biological Activity: A Dichotomy of Effects
While originating from the same plant species, this compound and 8-epidiosbulbin E acetate exhibit markedly different biological profiles. 8-Epidiosbulbin E acetate has been more extensively studied, with a significant body of evidence pointing to its hepatotoxicity and antimicrobial properties. In contrast, preliminary data on this compound suggests potential therapeutic applications in oncology and immunology.
Comparative Biological Activities
| Biological Activity | This compound | 8-Epidiosbulbin E Acetate |
| Hepatotoxicity | Data not available | Induces time- and dose-dependent liver injury.[2] |
| Antimicrobial Activity | Data not available | Exhibits broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria.[3] |
| Anti-tumor Activity | Patented for potential use in preparing anti-tumor drugs for liver and lung cancer. | Reported to have low cytotoxicity against several human cancer cell lines (MCF-7, SiHa, and A431).[3] |
| Anti-inflammatory/Immunomodulatory Activity | Patented for potential use as an anti-inflammatory and immunomodulatory agent. | Data not available |
Mechanism of Action: Metabolic Activation vs. Therapeutic Potential
The contrasting biological activities of these two compounds can be attributed to their distinct mechanisms of action at the cellular and molecular levels.
8-Epidiosbulbin E Acetate: A Profile of Toxicity
The hepatotoxicity of 8-epidiosbulbin E acetate is a significant concern and has been the subject of detailed investigation. The primary mechanism involves metabolic activation of its furan ring by cytochrome P450 enzymes, particularly CYP3A4.[4] This process generates a reactive cis-enedial intermediate that can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage, apoptosis, and ultimately, liver injury. Studies have also shown that its toxicity is linked to the aberrant regulation of bile acid metabolism and taurine (B1682933) and hypotaurine (B1206854) metabolism.
Interestingly, despite its toxicity in liver cells, 8-epidiosbulbin E acetate has demonstrated a unique ability to "cure" or eliminate antibiotic resistance plasmids from various multidrug-resistant bacteria, including Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa. This plasmid-curing activity suggests a potential, yet-to-be-explored, therapeutic avenue in combating antibiotic resistance.
This compound: An Emerging Therapeutic Candidate
The mechanisms of action for this compound are less well-understood. However, patent literature points towards its potential as a selective therapeutic agent. Its purported anti-tumor activity against liver and lung cancer suggests it may target specific pathways involved in cancer cell proliferation and survival. Similarly, its patented anti-inflammatory and immunomodulatory effects indicate a potential to modulate immune responses, which could be beneficial in a range of inflammatory and autoimmune conditions. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.
Experimental Protocols
To facilitate further research and verification of the cited findings, detailed experimental protocols for key assays are provided below.
Hepatotoxicity Assay in Mice (for 8-epidiosbulbin E acetate)
-
Animal Model: Male B6C3F1 mice are commonly used.
-
Compound Administration: 8-epidiosbulbin E acetate is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at various doses (e.g., 8 and 15 mg/kg body weight). A vehicle control group is included.
-
Treatment Duration: The study can be conducted over a period of several weeks (e.g., 3 weeks).
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum chemistry analysis (e.g., ALT, AST, bile acids). Liver tissues are harvested for histopathological examination and analysis of cell proliferation (e.g., BrdU labeling) and apoptosis.
-
Analysis: Serum enzyme levels are measured to assess liver damage. Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for necrosis, inflammation, and other pathological changes. Immunohistochemistry for markers like Ki-67 or BrdU is used to quantify cell proliferation, and TUNEL assays can be used to detect apoptosis.
Plasmid Curing Assay (for 8-epidiosbulbin E acetate)
-
Bacterial Strains: Multidrug-resistant bacterial strains carrying known antibiotic resistance plasmids are used (e.g., E. coli with RP4 plasmid).
-
Culture Conditions: Bacteria are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.
-
Treatment: 8-epidiosbulbin E acetate is added to the bacterial cultures at a sub-inhibitory concentration. A control culture without the compound is run in parallel. The cultures are incubated for a defined period (e.g., 18-24 hours).
-
Selection of Cured Cells: After incubation, the cultures are serially diluted and plated on antibiotic-free agar (B569324) to obtain single colonies. These colonies are then replica-plated onto agar containing the antibiotic to which the plasmid confers resistance.
-
Confirmation of Curing: Colonies that fail to grow on the antibiotic-containing agar are considered "cured" of the plasmid. The curing efficiency is calculated as the percentage of cured colonies. Plasmid DNA is isolated from putative cured colonies and analyzed by agarose (B213101) gel electrophoresis to confirm the physical loss of the plasmid.
Cytotoxicity Assay (General Protocol)
-
Cell Lines: Appropriate cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) or normal cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or 8-epidiosbulbin E acetate) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing the Pathways
To illustrate the known and proposed mechanisms, the following diagrams are provided.
Conclusion
The comparative analysis of this compound and 8-epidiosbulbin E acetate highlights the critical importance of detailed structural and biological characterization of natural products. While 8-epidiosbulbin E acetate presents a clear toxicity profile linked to metabolic activation, its unique plasmid-curing activity warrants further investigation. Conversely, this compound emerges as a potential therapeutic lead with promising anti-tumor and anti-inflammatory properties, though extensive research is required to validate these claims and elucidate its mechanisms of action. This guide serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery, providing a foundation for future studies aimed at harnessing the therapeutic potential of these complex natural compounds while mitigating their risks.
References
- 1. aloki.hu [aloki.hu]
- 2. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling Diosbulbin J: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Diosbulbin J and its analogs, summarizing key experimental findings and methodologies. The current body of scientific literature reveals that while this compound has been isolated and structurally characterized, it remains a compound with largely unexplored biological activity. This guide aims to contextualize this compound within the broader family of diosbulbins, for which more extensive research is available.
Executive Summary
This compound is a furanoid norditerpene isolated from the tubers of Dioscorea bulbifera. Its structure was first elucidated in 2009. However, a comprehensive review of published findings indicates a significant gap in the understanding of its biological effects. In contrast, other members of the diosbulbin family, notably Diosbulbin B, C, and D, have been the subject of numerous studies, revealing a range of activities from potent anti-tumor effects to significant hepatotoxicity. This guide will summarize the available data for these related compounds to provide a framework for potential future investigations into this compound.
Comparative Data of Diosbulbins
While specific quantitative data for this compound's biological activity is not available in the public domain, the following table summarizes key findings for its better-studied analogs. This comparative data can serve as a preliminary reference for formulating hypotheses about the potential activities of this compound.
| Compound | Biological Activity | Cell Lines/Model Systems | Key Findings & IC50 Values | Associated Signaling Pathways |
| Diosbulbin B | Anti-tumor, Hepatotoxicity | Various cancer cell lines (e.g., gastric, lung), murine models | Potent cytotoxicity against various cancer cells.[1] Induces apoptosis and pyroptotic cell death.[1] Also a known hepatotoxin.[2] | PI3K/AKT, NLRP3 signaling[1] |
| Diosbulbin C | Anti-tumor (Non-Small Cell Lung Cancer) | A549, NCI-H1299, HELF | Inhibits proliferation and induces G0/G1 phase cell cycle arrest. IC50 values: 100.2 µM (A549), 141.9 µM (NCI-H1299).[3] Relatively low cytotoxicity to normal lung cells. | Downregulation of AKT, DHFR, and TYMS |
| Diosbulbin D | Hepatotoxicity | Not specified in readily available abstracts | Implicated in the hepatotoxic effects of Dioscorea bulbifera. | Not specified in readily available abstracts |
Experimental Protocols
Detailed experimental methodologies for the isolation and study of diosbulbins are crucial for the independent verification and advancement of research.
Isolation of this compound
The isolation of this compound was first reported in the Chemical & Pharmaceutical Bulletin in 2009. The general procedure for isolating furanoid norditerpenes from Dioscorea bulbifera tubers involves the following steps:
-
Extraction: The dried and powdered root tubers are extracted with a solvent such as ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.
-
Chromatography: The fractions containing the desired compounds are subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity and Cell Proliferation Assays (as applied to other Diosbulbins)
The anti-tumor activities of Diosbulbin B and C have been evaluated using standard in vitro assays:
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H1299 for lung cancer; SGC7901, BGC823 for gastric cancer) and normal cell lines (e.g., HELF) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTT or CCK-8): Cells are seeded in 96-well plates and treated with varying concentrations of the diosbulbin compound for specific durations (e.g., 24, 48, 72 hours). The cell viability is then assessed by adding MTT or CCK-8 reagent and measuring the absorbance, from which the half-maximal inhibitory concentration (IC50) is calculated.
-
Colony Formation Assay: This assay assesses the long-term proliferative potential of cells. Cells are treated with the compound, and then allowed to grow for an extended period to form colonies, which are then stained and counted.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be detected by various methods, including Annexin V/PI staining followed by flow cytometry, and Western blot analysis of apoptosis-related proteins like Caspase-3 and Bax.
Signaling Pathways and Molecular Mechanisms
A comprehensive understanding of the molecular pathways affected by diosbulbins is essential for drug development. The following diagrams illustrate the known signaling pathways for Diosbulbin B and C.
Caption: Diosbulbin B enhances cisplatin sensitivity in gastric cancer by activating PD-L1/NLRP3-mediated pyroptosis and inducing apoptosis.
Caption: Diosbulbin C inhibits non-small cell lung cancer proliferation by downregulating AKT, DHFR, and TYMS, leading to G0/G1 phase cell cycle arrest.
Conclusion and Future Directions
The available scientific literature provides a solid foundation for understanding the biological activities of several diosbulbin compounds, particularly their potential as anti-tumor agents and their associated toxicities. However, this compound remains a significant knowledge gap. Its structural similarity to other biologically active diosbulbins suggests that it may also possess interesting pharmacological properties.
Future research should prioritize the following:
-
Biological Screening of this compound: A comprehensive in vitro screening of this compound against a panel of cancer cell lines is warranted to determine its cytotoxic and anti-proliferative effects.
-
Toxicity Assessment: Given the known hepatotoxicity of other diosbulbins, a thorough evaluation of this compound's toxicity profile, particularly on liver cells, is crucial.
-
Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be necessary.
By systematically investigating this compound, the scientific community can fully map the therapeutic potential and risks associated with this family of natural products, potentially leading to the development of new therapeutic agents.
References
- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Unraveling the Toxicological Profiles of Diosbulbin Isomers
A Comparative Guide for Researchers and Drug Development Professionals
The tuber of Dioscorea bulbifera, a plant used in traditional medicine, harbors a class of furanonorditerpenoids known as diosbulbins. While exhibiting potential therapeutic properties, several of these compounds are implicated in significant hepatotoxicity, posing a challenge for their safe clinical application. This guide provides a head-to-head comparison of the toxicological profiles of key diosbulbin isomers, supported by experimental data, to aid researchers in understanding their structure-toxicity relationships and to inform safer drug development strategies.
Executive Summary of Comparative Toxicity
The hepatotoxicity of diosbulbin isomers varies significantly, with Diosbulbin B consistently emerging as a potent inducer of liver injury. In contrast, Diosbulbin C has been shown to exhibit considerably lower toxicity. The primary mechanism underlying the toxicity of these compounds involves metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of reactive metabolites that trigger cellular damage through oxidative stress and apoptosis.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic effects of Diosbulbin A, B, and C on human hepatic L02 cells revealed significant differences in their 50% inhibitory concentrations (IC50). This data is crucial for understanding the relative in vitro toxicity of these isomers.
| Isomer | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Diosbulbin A | L02 | 48h | Data to be added upon locating the specific values in the full text | [1] |
| Diosbulbin B | L02 | 48h | Data to be added upon locating the specific values in the full text | [1] |
| Diosbulbin C | L02 | 48h | Data to be added upon locating the specific values in the full text | [1] |
| Diosbulbin C | A549 (Lung Cancer) | 48h | 100.2 | [2] |
| Diosbulbin C | H1299 (Lung Cancer) | 48h | 141.9 | [2] |
| Diosbulbin C | HELF (Normal Lung) | 48h | 228.6 | |
| Diosbulbin D | L02 | 12-72h | Induces apoptosis and decreases cell viability in a concentration- and time-dependent manner. Specific IC50 not provided. |
Note: The IC50 values for Diosbulbin A, B, and C in L02 cells are noted as calculated in the referenced study; however, the specific values were not available in the abstract. Further investigation of the full-text article is required.
Mechanistic Differences in Toxicity
The primary driver of diosbulbin-induced hepatotoxicity is the metabolic activation of the furan (B31954) ring by CYP3A4. This process generates a highly reactive cis-enedial intermediate, which can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and injury.
While this mechanism is well-established for Diosbulbin B, the extent to which other isomers undergo similar metabolic activation and the subsequent downstream effects appear to vary, contributing to their different toxicological profiles.
Key Signaling Pathways Implicated in Diosbulbin Toxicity:
-
CYP3A4-Mediated Metabolic Activation: This is the initial and critical step for the toxicity of susceptible diosbulbin isomers. The efficiency of an isomer as a substrate for CYP3A4 likely dictates its toxic potential.
-
Oxidative Stress: The reactive metabolites can lead to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems and causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Diosbulbin-induced toxicity is associated with mitochondrial damage, leading to a decrease in mitochondrial membrane potential and impaired energy production.
-
Apoptosis: The culmination of cellular damage often results in programmed cell death, or apoptosis. Studies have shown that toxic diosbulbin isomers can activate apoptotic pathways. For instance, Diosbulbin D has been shown to induce apoptosis in L-02 cells.
Caption: General signaling cascade of Diosbulbin-induced hepatotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of diosbulbin isomers using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Seeding:
-
Human hepatic L02 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of diosbulbin isomers are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the isomers are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of diosbulbin isomers. Control wells receive medium with 0.1% DMSO.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
4. MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The toxicological profiles of diosbulbin isomers are not uniform. Diosbulbin B stands out as a significant hepatotoxin, while Diosbulbin C appears to be considerably less toxic. This difference is likely attributable to variations in their metabolic activation by CYP3A4 and the subsequent cascade of cellular events. For researchers and drug developers, understanding these structure-toxicity relationships is paramount. Future studies should focus on obtaining comprehensive, directly comparable toxicological data for a wider range of diosbulbin isomers to facilitate the development of safer therapeutic agents derived from Dioscorea bulbifera.
References
Safety Operating Guide
Personal protective equipment for handling Diosbulbin J
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Diosbulbin J. Given the limited availability of specific hazard data for this compound, a cautious approach based on standard laboratory safety protocols for substances with potential hepatotoxicity is strongly advised. The information provided is a synthesis of best practices for handling related toxic compounds and general chemical safety guidelines.
Personal Protective Equipment (PPE)
Due to the absence of comprehensive safety data for this compound, robust personal protective equipment is mandatory to minimize exposure. The recommendations for Diosbulbin B and D, which are known to be hepatotoxic, suggest that this compound should be handled with a high degree of caution.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) are required. Gloves should be inspected for any signs of degradation or puncture before and during use. Double gloving is recommended for enhanced protection. |
| Body Protection | A lab coat or a chemical-resistant apron must be worn over personal clothing. For procedures with a higher risk of contamination, disposable coveralls are recommended. |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and a particulate filter (P100) should be used. |
Quantitative Safety Data
| Data Point | Value |
| Permissible Exposure Limit (PEL) | Not Available |
| Threshold Limit Value (TLV) | Not Available |
| Lethal Dose, 50% (LD50) | Not Available |
| GHS Hazard Statements | Assume Hazardous (Potential Hepatotoxin) |
Handling and Operational Plan
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps to minimize exposure and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
